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  • Product: (S)-3-Amino-5-(methylthio)pentanoic acid
  • CAS: 1217975-36-4

Core Science & Biosynthesis

Foundational

Chemical properties of (S)-3-Amino-5-(methylthio)pentanoic acid

An In-Depth Technical Guide to the Chemical Properties of (S)-3-Amino-5-(methylthio)pentanoic Acid Introduction: Unveiling a Unique Methionine Analog (S)-3-Amino-5-(methylthio)pentanoic acid, also known as L-β-Homomethio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of (S)-3-Amino-5-(methylthio)pentanoic Acid

Introduction: Unveiling a Unique Methionine Analog

(S)-3-Amino-5-(methylthio)pentanoic acid, also known as L-β-Homomethionine, is a structurally distinct, non-proteinogenic amino acid. As a β-amino acid, its amino group is positioned on the third carbon (the β-carbon) from the carboxyl group, a departure from the α-positioning found in the canonical amino acids that constitute proteins. This structural feature imparts unique conformational properties and resistance to proteolytic degradation, making it a molecule of significant interest in medicinal chemistry and drug development.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties of (S)-3-Amino-5-(methylthio)pentanoic acid. We will delve into its synthesis, stereochemistry, physicochemical characteristics, and spectroscopic signature. Furthermore, we will explore its chemical reactivity and potential applications as a research tool and a building block for novel therapeutics, particularly in contexts targeting methionine metabolism.[1][2]

Chemical Identity and Structure

The fundamental identity of this compound is established by its unique combination of functional groups: a primary amine, a carboxylic acid, and a thioether side chain, with a defined stereocenter at the C3 position.

  • Systematic IUPAC Name : (3S)-3-Amino-5-(methylthio)pentanoic acid[3]

  • Common Synonyms : L-β-Homomethionine, H-beta-HoMet-OH[4]

  • CAS Number : 1217975-36-4[3][5]

  • Molecular Formula : C₆H₁₃NO₂S[3]

  • Molecular Weight : 163.24 g/mol [6]

  • InChI Key : QWVNCDVONVDGDV-RXMQYKEDSA-N[3]

The stereochemistry, designated as (S), is crucial for its specific biological interactions and must be rigorously controlled during synthesis.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure β-amino acids like (S)-3-Amino-5-(methylthio)pentanoic acid is a non-trivial challenge. The primary goal is the establishment of the stereocenter at the C3 position. Methodologies typically rely on asymmetric synthesis or chiral resolution.[7] A common and effective strategy involves the conjugate addition of an amine source to an α,β-unsaturated ester, often mediated by a chiral auxiliary to direct the stereochemical outcome.

Representative Asymmetric Synthesis Workflow

The following workflow illustrates a plausible, high-level approach for the stereoselective synthesis of the target compound. This method is based on well-established principles in asymmetric organic synthesis, similar to those used for related compounds like Pregabalin.[8][9] The causality behind this experimental design lies in the use of a removable chiral auxiliary to create a diastereomeric intermediate, which allows for the stereocontrolled formation of the C-N bond.

G cluster_0 Step 1: Chiral Auxiliary Acylation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Auxiliary Cleavage A Chiral Auxiliary (e.g., Evans Auxiliary) C N-Crotonyl Chiral Auxiliary A->C Base (e.g., n-BuLi) THF, -78°C B Crotonyl Chloride B->C D Lithium bis(trimethylsilyl)amide (LiHMDS) F Diastereomeric Adduct C->F 1. LiHMDS 2. Add Electrophile D->F E 1-Bromo-2-(methylthio)ethane E->F G Lithium Hydroxide / H₂O₂ H (S)-3-Amino-5-(methylthio)pentanoic Acid F->H Hydrolysis I Recovered Chiral Auxiliary F->I G->H

Caption: Asymmetric synthesis of (S)-3-Amino-5-(methylthio)pentanoic acid.

Experimental Protocol: Stereoselective Synthesis

This protocol provides a more detailed, step-by-step methodology based on the workflow above.

  • Acylation: Dissolve the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in anhydrous THF and cool to -78 °C under an inert nitrogen atmosphere. Add n-butyllithium dropwise and stir for 30 minutes. Slowly add crotonyl chloride and allow the reaction to proceed for 2 hours before quenching with saturated aqueous NH₄Cl.

  • Purification: Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the N-crotonyl chiral auxiliary by flash chromatography.

  • Conjugate Addition: Dissolve the purified product from step 2 in anhydrous THF and cool to -78 °C. Add a strong, non-nucleophilic base such as LiHMDS to form the enolate. After 1 hour, add the electrophile, 1-bromo-2-(methylthio)ethane, and let the reaction slowly warm to room temperature overnight.

  • Hydrolysis and Cleavage: Quench the reaction with water. Remove the THF under reduced pressure. Dissolve the resulting crude adduct in a THF/water mixture and cool to 0 °C. Add an aqueous solution of lithium hydroxide and hydrogen peroxide to cleave the chiral auxiliary.

  • Isolation and Purification: After the reaction is complete, quench any excess peroxide with sodium sulfite. Acidify the aqueous layer to a pH of ~2-3 with HCl.[8] Extract the aqueous phase with a suitable organic solvent (e.g., toluene) to remove the recovered chiral auxiliary. The desired product remains in the aqueous layer. Final purification can be achieved by ion-exchange chromatography or crystallization to yield the pure (S)-enantiomer.

Physicochemical Properties

The physical properties of (S)-3-Amino-5-(methylthio)pentanoic acid are dictated by its zwitterionic nature at physiological pH, a common characteristic of amino acids.[10]

PropertyValue / ObservationSource(s)
Appearance White to yellow crystalline powder or solid.[1][3][5]
Molecular Weight 163.24 g/mol (Free Acid)199.70 g/mol (HCl Salt)[6][11]
Solubility Generally soluble in water.[1] The HCl salt is highly soluble (~374 mg/mL).[1] Insoluble in non-polar organic solvents.[10][12]
Melting Point Not specifically reported; amino acids typically exhibit high melting points (often >200 °C) with decomposition.[10]
pKa Values Not experimentally determined. Predicted values for the analogous L-homomethionine are ~2.6 (acidic) and ~9.5 (basic).[13] The pKa of the carboxylic acid group in β-amino acids is typically slightly higher (less acidic) than in α-amino acids, while the amino group pKa is slightly lower (less basic).

The high melting point and water solubility are direct consequences of the strong intermolecular ionic attractions between the zwitterionic forms of the molecule in the solid state.[10]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of (S)-3-Amino-5-(methylthio)pentanoic acid. While specific spectra are often proprietary, the expected features can be reliably predicted based on the molecule's functional groups.[14][15]

  • ¹H NMR Spectroscopy : In a solvent like D₂O, one would expect to see:

    • A singlet around δ 2.1 ppm corresponding to the methyl protons of the thioether (S-CH₃).

    • Multiplets between δ 1.8-2.8 ppm for the methylene protons (-CH₂-S- and -CH₂-COOH).

    • A multiplet for the chiral proton at the β-position (-CH(NH₂)-) around δ 3.0-3.5 ppm.

    • The protons of the amino group (-NH₂) may be visible as a broad singlet or may exchange with the solvent.

  • ¹³C NMR Spectroscopy : Key signals would include:

    • A resonance for the carboxylic acid carbonyl carbon (~175-180 ppm).

    • A signal for the chiral β-carbon attached to the nitrogen (~40-50 ppm).

    • Resonances for the other aliphatic carbons in the chain (~20-40 ppm).

    • A distinct signal for the methyl carbon of the thioether group (~15 ppm).

  • Infrared (IR) Spectroscopy : The IR spectrum would be characterized by:

    • A broad absorption band from 2500-3300 cm⁻¹ due to the O-H stretch of the carboxylic acid, overlapping with N-H stretching vibrations from the ammonium group in the zwitterionic form.

    • A strong, sharp absorption band around 1700-1725 cm⁻¹ for the C=O stretch of the carboxylic acid.

    • An absorption band around 1550-1650 cm⁻¹ corresponding to the N-H bending vibration.

  • Mass Spectrometry (MS) : In electrospray ionization (ESI) mode, the compound would show a prominent ion corresponding to its protonated molecular weight [M+H]⁺ at m/z 164.2.

Chemical Reactivity and Stability

The reactivity of (S)-3-Amino-5-(methylthio)pentanoic acid is governed by its three functional groups.

  • Amino Group : Acts as a nucleophile and a base. It can readily participate in peptide bond formation with other amino acids or carboxylic acids.[1]

  • Carboxylic Acid Group : Can be converted to esters, amides, or acid chlorides using standard organic chemistry techniques. It acts as a proton donor in acid-base reactions.[1]

  • Thioether Group : The sulfur atom is susceptible to oxidation, potentially forming a sulfoxide or sulfone. It may also act as a nucleophile in certain substitution reactions.[1]

For long-term integrity, the compound should be stored in a dark place under an inert atmosphere, preferably in a freezer at or below -20°C.[5][16] This prevents potential oxidation of the thioether and other degradation pathways.

Applications in Research and Drug Development

The unique structure of (S)-3-Amino-5-(methylthio)pentanoic acid makes it a valuable tool and building block for scientific investigation.

Probing Enzyme Mechanisms and Metabolic Pathways

As a close analog of methionine, this β-amino acid can be used to study enzymes involved in methionine metabolism.[1] It can act as a substrate, an inhibitor, or a mechanistic probe to elucidate enzyme function and active site architecture. This is particularly relevant in oncology and metabolic diseases, where targeting amino acid metabolism has emerged as a promising therapeutic strategy.[2]

G cluster_workflow Enzyme Inhibition Assay Workflow A Prepare Enzyme and Substrate Solutions C Incubate Enzyme with Inhibitor A->C B Prepare Serial Dilutions of (S)-3-Amino-5-(methylthio)pentanoic acid B->C D Initiate Reaction with Substrate C->D E Monitor Product Formation (e.g., Spectrophotometrically) D->E F Data Analysis: Calculate IC₅₀ E->F

Caption: Workflow for assessing enzyme inhibition.

Building Block for Peptidomimetics and Prodrugs

The incorporation of β-amino acids into peptides creates peptidomimetics with enhanced stability against enzymatic degradation. The β-amino acid backbone induces unique secondary structures (e.g., helices and sheets) that can be designed to mimic or disrupt protein-protein interactions.

Furthermore, amino acids are widely used as promoieties in prodrug design to enhance the pharmaceutical properties of a parent drug, such as solubility or bioavailability, by leveraging amino acid transporters.[17] (S)-3-Amino-5-(methylthio)pentanoic acid could be conjugated to a parent drug to improve its delivery profile.

Safety and Handling

(S)-3-Amino-5-(methylthio)pentanoic acid and its isomers are associated with specific hazards. Users should consult the Safety Data Sheet (SDS) before handling.

  • GHS Pictogram : GHS07 (Exclamation mark)[6][18]

  • Signal Word : Warning[6][18]

  • Hazard Statements :

    • H302: Harmful if swallowed.[6][18]

    • H315: Causes skin irritation.[6][18]

    • H319: Causes serious eye irritation.[6][18]

    • H335: May cause respiratory irritation.[6][18]

  • Precautionary Statements : Standard precautions include avoiding inhalation of dust, wearing protective gloves and eye protection, and ensuring adequate ventilation (e.g., P261, P305+P351+P338).[3][18]

References

  • 3-Amino-5-(methylthio)pentanoic acid hydrochloride | C6H14ClNO2S - BuyersGuideChem.

  • Buy (R)-3-Amino-5-(methylthio)pentanoic acid hydrochloride | 336182-07-1 - Smolecule.

  • Buy (S)-3-amino-5-(methylthio)pentanoic acid hydrochloride (EVT-1214932) - EvitaChem.

  • methyl 3-amino-5-methylthiophene-2-carboxylate Properties - EPA.

  • (3S)-5-amino-3-methylpentanoic acid | C6H13NO2 | CID 55290617 - PubChem.

  • (S)-3-Amino-5-(methylthio)pentanoic acid | 1217975-36-4 - Sigma-Aldrich.

  • 1217975-36-4|(S)-3-Amino-5-(methylthio)pentanoic acid - BLDpharm.

  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives - MDPI.

  • 4-Amino-5-(methylthio)pentanoic acid | 2228083-08-5 - Sigma-Aldrich.

  • (R)-3-Amino-5-(methylthio)pentanoic acid - Crysdot LLC.

  • (S)-3-Amino-5-(methylthio)pentanoic acid | 1217975-36-4 - Sigma-Aldrich.

  • (S)-3-Amino-5-(methylthio)pentanoic acid - CHIRALEN.

  • (R)-3-Amino-5-(methylthio)pentanoic acid - Sigma-Aldrich.

  • (R)-3-Amino-5-(methylthio)pentanoic acid - Sigma-Aldrich.

  • Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid - Google Patents.

  • Showing Compound L-2-Amino-5-(methylthio)pentanoic acid (FDB002267) - FooDB.

  • (R)-3-Amino-5-(methylthio)pentanoic acid | 75946-25-7 | KS-000006WD - King Scientific.

  • US20110144383A1 - Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents.

  • US5840956A - Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid.

  • Natural products targeting the metabolism of amino acids: from discovery to synthetic development - RSC Publishing.

  • Bordwell pKa Table - Organic Chemistry Data.

  • Amino Acids in the Development of Prodrugs - MDPI.

  • Melting properties of amino acids and their solubility in water - RSC Publishing.

  • The pKa Table Is Your Friend - Master Organic Chemistry.

  • The pKa of the three alkaline amino acids (Arg, Lys and His) and the... | Download Table - ResearchGate.

  • an introduction to amino acids - Chemguide.

  • The Solubility of Amino Acids in Various Solvent Systems.

  • Pentanoic acid, 3-methyl- - the NIST WebBook.

  • (PDF) 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - ResearchGate.

  • Question on pKa values for amino acids : r/Mcat - Reddit.

Sources

Exploratory

Thermodynamic stability of (S)-3-Amino-5-(methylthio)pentanoic acid in solution

Thermodynamic Stability Profile of (S)-3-Amino-5-(methylthio)pentanoic Acid: A Technical Guide Executive Summary & Molecular Identity Target Molecule: (S)-3-Amino-5-(methylthio)pentanoic acid Synonyms: -Methionine, -Homo...

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Stability Profile of (S)-3-Amino-5-(methylthio)pentanoic Acid: A Technical Guide

Executive Summary & Molecular Identity

Target Molecule: (S)-3-Amino-5-(methylthio)pentanoic acid Synonyms:


-Methionine, 

-Homomethionine CAS: 1217975-36-4[1][2]

This guide delineates the thermodynamic and kinetic stability profile of (S)-3-Amino-5-(methylthio)pentanoic acid in aqueous solution. As a


-amino acid analog of L-Methionine, this molecule presents a unique stability duality: its backbone exhibits superior resistance to racemization and proteolysis compared to 

-amino acids, yet its side chain retains the high oxidative susceptibility characteristic of thioethers.

This document is structured to provide drug development scientists with a mechanistic understanding of degradation pathways and a self-validating protocol for stability assessment, grounded in ICH Q1A (R2) guidelines.

Thermodynamic Landscape

To predict stability, one must first understand the ionization state of the molecule in solution. Unlike its


-amino acid counterpart (Methionine), the insertion of a methylene group into the backbone alters the electronic environment of the functional groups.
Ionization & Zwitterionic Character

In aqueous solution, the molecule exists primarily as a zwitterion. The separation of the ammonium group from the carboxylate by two carbon atoms (vs. one in


-amino acids) attenuates the inductive effect, resulting in distinct pKa shifts:
  • Carboxylic Acid (

    
    ):  Estimated at ~3.6 . (Comparison: 
    
    
    
    -Alanine
    
    
    vs. L-Alanine
    
    
    ). The carboxyl group is less acidic than in
    
    
    -amino acids.
  • Ammonium Group (

    
    ):  Estimated at ~10.2 . The amine is more basic due to increased distance from the electron-withdrawing carboxyl group.
    
  • Isoelectric Point (pI):

    
    .
    

Implication for Stability: The molecule is maximally zwitterionic and soluble at neutral pH (6.0–8.0). Deviations toward pH < 3.0 protonate the carboxylate (increasing solubility but risking acid-catalyzed hydrolysis), while pH > 10.5 deprotonates the amine (increasing nucleophilicity and oxidation risk).

Degradation Mechanisms

The degradation of (S)-3-Amino-5-(methylthio)pentanoic acid is dominated by side-chain oxidation, with backbone degradation being a secondary, kinetically slower concern.

Primary Pathway: Thioether Oxidation

The methylthioether moiety is an electron-rich center susceptible to electrophilic attack by Reactive Oxygen Species (ROS). This is the critical quality attribute (CQA) for this molecule.

  • Stage 1: Sulfoxide Formation (Reversible/Quasi-reversible)

    • The sulfur atom undergoes nucleophilic attack on an oxidant (e.g.,

      
      , peroxides, singlet oxygen).
      
    • Product: (S)-3-Amino-5-(methylsulfinyl)pentanoic acid (Methionine Sulfoxide analog).

    • Note: This creates a new chiral center at the sulfur, resulting in diastereomers.

  • Stage 2: Sulfone Formation (Irreversible)

    • Under strong oxidative stress, the sulfoxide is further oxidized.

    • Product: (S)-3-Amino-5-(methylsulfonyl)pentanoic acid (Methionine Sulfone analog).

Secondary Pathway: Backbone Cyclization

While


-amino acids dimerize to form 6-membered diketopiperazines, 

-amino acids generally resist cyclization. However, under forcing conditions (high heat, dehydration), intramolecular cyclization to a

-lactam
(4-membered ring) is theoretically possible but thermodynamically disfavored compared to

-lactams.
Stereochemical Stability (Racemization)

The chiral center at C3 is highly stable . Unlike


-amino acids, where the chiral proton is 

to the carbonyl (high acidity, easy enolization), the chiral proton here is

to the carbonyl. There is no resonance stabilization for the carbanion at C3, making racemization negligible under standard solution conditions.

Visualization: Degradation Pathways

The following diagram illustrates the oxidative and cyclization pathways.

DegradationPathways cluster_legend Pathway Probability Parent (S)-3-Amino-5-(methylthio) pentanoic acid (Parent) Sulfoxide Sulfoxide Analog (Major Degradant) Parent->Sulfoxide Oxidation (+O) (H2O2, Air, Light) BetaLactam Beta-Lactam (Minor/Trace) Parent->BetaLactam Dehydration (High T, Acid) Sulfone Sulfone Analog (Irreversible) Sulfoxide->Sulfone Strong Oxidation (+O) High Probability High Probability Low Probability Low Probability

Figure 1: Mechanistic degradation pathways. The green arrow indicates the primary instability mode (oxidation).

Experimental Protocols

To validate the stability profile, the following protocols are designed in alignment with ICH Q1A (R2) guidelines.

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine intrinsic stability and identify degradation products.

Stress TypeConditionDurationTarget DegradationMechanism Probed
Acid Hydrolysis 0.1 N HCl, 60°C1–7 Days10–20%Amide hydrolysis (if peptide),

-lactam formation
Base Hydrolysis 0.1 N NaOH, 60°C1–7 Days10–20%Racemization (extreme), Deamidation
Oxidation 3%

, RT
1–24 Hours10–20%Thioether

Sulfoxide
Thermal 60°C (Solution)7 Days10–20%General Arrhenius degradation
Photolytic Xenon Arc (1.2M lux hrs)~1 WeekN/APhoto-oxidation of Sulfur

Critical Step (Quenching): For the oxidative arm, you must quench the reaction before analysis to prevent on-column oxidation.

  • Reagent: Add excess L-Methionine or Catalase to the sample immediately after the timepoint.

  • Why: The excess methionine acts as a sacrificial scavenger for remaining peroxide.

Protocol B: Analytical Method (LC-MS)

Due to the lack of a strong chromophore (no aromatic rings), UV detection at 210 nm is non-specific and prone to buffer interference. LC-MS is the required standard.

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3) or HILIC (for better retention of the zwitterion).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Detection: ESI-MS (Positive Mode). Look for

    
    .
    
    • Parent m/z: ~164.1

    • Sulfoxide m/z: ~180.1 (+16 Da)

    • Sulfone m/z: ~196.1 (+32 Da)

Workflow Visualization

StabilityWorkflow cluster_Stress ICH Q1A Stress Conditions Start Sample Preparation (1 mg/mL in Buffer) Acid Acid (0.1N HCl) Start->Acid Base Base (0.1N NaOH) Start->Base Ox Oxidation (3% H2O2) Start->Ox Heat Thermal (60°C) Start->Heat Analysis LC-MS Analysis (HILIC or C18) Acid->Analysis Base->Analysis Quench Quench Step (Add Met or Catalase) Ox->Quench Critical Heat->Analysis Quench->Analysis Data Data Processing (Mass Balance & Purity) Analysis->Data

Figure 2: Stability testing workflow emphasizing the critical quench step for oxidative samples.

Conclusion & Recommendations

(S)-3-Amino-5-(methylthio)pentanoic acid is a robust scaffold regarding its carbon backbone but fragile regarding its sulfur side chain.

  • Storage: Must be stored under inert atmosphere (

    
     or Ar) at -20°C to prevent auto-oxidation.
    
  • Formulation: Avoid oxidizing excipients (e.g., povidone with peroxide impurities). Consider adding antioxidants like methionine, cysteine, or sodium thiosulfate.

  • Handling: Solutions should be prepared fresh. If storage is necessary, maintain pH 6.0–7.0 and degas buffers.

References

  • ICH Expert Working Group. (2003). ICH Q1A (R2) Stability Testing of New Drug Substances and Products.[3][4][5] International Council for Harmonisation.[3] Link

  • Pan, X., et al. (2016). Kinetics and Mechanism of the Oxidation of Methionine by Hydrogen Peroxide in Acidic Solutions. Journal of Pharmaceutical Sciences.[6] Link (Proxy for thioether oxidation kinetics).

  • Seebach, D., & Gardiner, J. (2008). Beta-Peptidic Peptidomimetics. Accounts of Chemical Research. Link (Authoritative source on beta-amino acid stability).

  • Kovacs, Z., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization. PMC. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Fmoc Solid-Phase Peptide Synthesis of β-Peptides

Abstract The incorporation of β-amino acids into peptides offers a powerful strategy for the development of novel therapeutics with enhanced proteolytic stability and unique conformational properties. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of β-amino acids into peptides offers a powerful strategy for the development of novel therapeutics with enhanced proteolytic stability and unique conformational properties. This guide provides a comprehensive overview of the solid-phase peptide synthesis (SPPS) of β-peptides using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. We delve into the critical considerations and protocol modifications required to accommodate the distinct steric and electronic properties of β-amino acids compared to their α-amino acid counterparts. Detailed, step-by-step protocols for resin selection, amino acid coupling, Fmoc deprotection, and final cleavage are presented, alongside a discussion of common challenges and troubleshooting strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique potential of β-peptides in their work.

Introduction: The Significance of β-Peptides

Peptides composed of β-amino acids, or β-peptides, have garnered significant interest in medicinal chemistry and materials science.[1] Unlike natural α-peptides, which are susceptible to rapid degradation by proteases, β-peptides exhibit remarkable resistance to enzymatic hydrolysis, leading to improved pharmacokinetic profiles.[2] The additional carbon in the backbone of β-amino acids imparts unique conformational preferences, allowing for the formation of stable secondary structures, such as helices and turns, that can mimic or disrupt biological interactions.[2]

Fmoc-based solid-phase peptide synthesis (SPPS) is the most widely employed method for the chemical synthesis of peptides.[3] This technique relies on an orthogonal protection strategy, where the temporary Nα-Fmoc group is removed under mild basic conditions, while the permanent side-chain protecting groups and the resin linker are cleaved with strong acid at the end of the synthesis.[4] While the fundamental principles of Fmoc-SPPS are applicable to the synthesis of β-peptides, the unique structure of β-amino acids necessitates key modifications to standard protocols to ensure high-yield and high-purity synthesis.

Core Principles and Key Considerations for β-Peptide Synthesis

The successful synthesis of β-peptides using Fmoc-SPPS hinges on understanding and addressing the inherent challenges posed by β-amino acids.

Steric Hindrance and Coupling Efficiency

β-Amino acids, particularly those with substitution at the β-carbon (β²-amino acids), present greater steric bulk compared to their α-amino acid analogues.[5] This steric hindrance can significantly impede the rate and completeness of the coupling reaction. Therefore, the choice of coupling reagent and reaction conditions is critical.

Table 1: Comparison of Common Coupling Reagents for Fmoc-SPPS

Coupling ReagentAcronymClassRecommended Use for β-Amino Acids
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOP Phosphonium SaltEffective for many standard couplings, but may require longer reaction times for hindered β-amino acids.[6]
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTU Aminium/Uronium SaltA reliable and widely used reagent, often suitable for β-amino acid coupling.[7]
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATU Aminium/Uronium SaltHighly recommended for sterically hindered β-amino acids due to its superior activation and faster kinetics.[7][8]
N,N'-Diisopropylcarbodiimide / 1-HydroxybenzotriazoleDIC/HOBt CarbodiimideA cost-effective option, but generally slower and may require extended coupling times for β-amino acids.[7]

For particularly challenging couplings involving hindered β-amino acids, a double coupling strategy is often employed, where the coupling step is repeated with fresh reagents to drive the reaction to completion.[9]

Potential Side Reactions

While many of the side reactions encountered in standard Fmoc-SPPS are also relevant to β-peptide synthesis, some warrant special attention.

  • Diketopiperazine (DKP) Formation: This intramolecular cyclization of a resin-bound dipeptide leads to chain termination and cleavage from the resin.[10] Sequences containing a β-amino acid at the C-terminus can be susceptible to DKP formation, especially if the penultimate residue is a secondary amino acid like proline.[11] The use of 2-chlorotrityl chloride (2-CTC) resin is highly recommended to minimize DKP formation, as the steric bulk of the trityl linker disfavors this side reaction.[12]

  • Aspartimide Formation: This side reaction can occur in sequences containing aspartic acid, particularly under the basic conditions of Fmoc deprotection. While not unique to β-peptide synthesis, it remains a critical consideration.[13]

Experimental Workflow and Protocols

The following section outlines a detailed, step-by-step protocol for the manual Fmoc-SPPS of a β-peptide.

Fmoc_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat n times) cluster_final_steps Final Steps Resin Start: 2-CTC Resin Swell 1. Swell Resin (DCM/DMF) Resin->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. β-Amino Acid Coupling (HATU/DIPEA in DMF) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Wash2->Deprotection Next Cycle Final_Deprotection 6. Final Fmoc Deprotection Wash2->Final_Deprotection Final Cycle Final_Wash 7. Final Wash (DMF, DCM) Final_Deprotection->Final_Wash Cleavage 8. Cleavage & Deprotection (TFA Cocktail) Final_Wash->Cleavage Precipitation 9. Ether Precipitation Cleavage->Precipitation Purification 10. Purification (RP-HPLC) Precipitation->Purification

Caption: General workflow for Fmoc solid-phase peptide synthesis of β-peptides.

Materials and Reagents
  • Resin: 2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, ~1.0 mmol/g loading).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine.

  • Fmoc-β-amino acids: With appropriate side-chain protection (e.g., tBu for Asp, Glu, Ser, Thr, Tyr; Boc for Lys, Orn; Trt for His, Asn, Gln; Pbf for Arg).

  • Coupling Reagents: HATU, N,N-Diisopropylethylamine (DIPEA).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[14]

  • Other: Diethyl ether (cold), Acetonitrile (ACN, HPLC grade), Water (deionized), Trifluoroacetic acid (TFA, for HPLC).

Protocol: Step-by-Step Synthesis

This protocol is for a 0.1 mmol scale synthesis.

Step 1: Resin Preparation and First Amino Acid Loading

  • Place 100 mg of 2-CTC resin in a reaction vessel.

  • Swell the resin in DCM (5 mL) for 30 minutes, then in DMF (5 mL) for 30 minutes. Drain the solvent.

  • Dissolve the first Fmoc-β-amino acid (0.3 mmol, 3 eq.) in DCM (2 mL). Add DIPEA (104 µL, 0.6 mmol, 6 eq.).

  • Add the amino acid solution to the resin and agitate for 2-4 hours.

  • To cap any remaining reactive sites, add a solution of DCM/Methanol/DIPEA (17:2:1, 5 mL) and agitate for 30 minutes.[5]

  • Drain the capping solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Step 2: Fmoc Deprotection

  • Add the 20% piperidine/DMF solution (5 mL) to the resin.

  • Agitate for 3 minutes. Drain the solution.

  • Add a fresh portion of the deprotection solution (5 mL) and agitate for 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

Step 3: Amino Acid Coupling

  • In a separate vial, dissolve the next Fmoc-β-amino acid (0.3 mmol, 3 eq.) and HATU (114 mg, 0.3 mmol, 3 eq.) in DMF (2 mL).

  • Add DIPEA (104 µL, 0.6 mmol, 6 eq.) to the solution and vortex briefly to activate the amino acid.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours. For sterically hindered β-amino acids, extend the coupling time to 4 hours or perform a double coupling.

  • After coupling, drain the solution and wash the resin with DMF (3 x 5 mL).

  • (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

Step 4: Final Cleavage and Deprotection

  • After the final coupling, perform a final Fmoc deprotection (Step 2).

  • Wash the resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and dry the resin under vacuum.

  • Prepare the cleavage cocktail (Reagent K) and add it to the resin (5 mL).

  • Agitate at room temperature for 2-3 hours.

  • Filter the cleavage solution into a cold centrifuge tube containing 40 mL of cold diethyl ether.

  • Rinse the resin with a small amount of fresh TFA and add it to the ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether, wash the peptide pellet with cold ether twice, and dry the crude peptide under vacuum.

Purification

The crude β-peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

Orthogonal Protection Strategy

The success of Fmoc-SPPS relies on a robust orthogonal protection scheme.[15] The choice of side-chain protecting groups for β-amino acids follows the same principles as for α-amino acids, ensuring their stability to the basic conditions of Fmoc deprotection while being labile to the final acidic cleavage.

Orthogonal_Protection cluster_deprotection Deprotection Conditions Peptide Resin-Peptide(SideChain-PGs)-Nα-Fmoc Fmoc Nα-Fmoc Group Peptide->Fmoc contains SideChain_PGs Side-Chain PGs (e.g., tBu, Boc, Trt) Peptide->SideChain_PGs contains Resin_Linker Resin Linker (e.g., Wang, 2-CTC) Peptide->Resin_Linker attached to Base Base (e.g., Piperidine) Base->Fmoc Cleaves Base->SideChain_PGs Stable Base->Resin_Linker Stable Acid Strong Acid (e.g., TFA) Acid->Fmoc Stable Acid->SideChain_PGs Cleaves Acid->Resin_Linker Cleaves

Caption: Orthogonal protection scheme in Fmoc-SPPS.

Troubleshooting

Table 2: Common Problems and Solutions in β-Peptide Synthesis

ProblemPossible CauseRecommended Solution
Low Yield Incomplete coupling due to steric hindrance.Use a more powerful coupling reagent (e.g., HATU). Perform a double coupling. Increase coupling time.
Diketopiperazine formation.Use 2-CTC resin. If using Wang resin, consider using a dipeptide for the first two residues.
Deletion Sequences Incomplete Fmoc deprotection.Extend deprotection times, especially for long or aggregated sequences.
Incomplete coupling.See "Low Yield" solutions.
Difficult Purification Aggregation of the peptide.Synthesize on a low-load resin. Incorporate pseudoprolines or other aggregation-disrupting elements if the sequence allows.
Presence of closely eluting side-products.Optimize cleavage conditions with appropriate scavengers. Ensure complete coupling and deprotection at each step.

Conclusion

The synthesis of β-peptides via Fmoc-SPPS is a robust and accessible methodology for creating novel peptide-based molecules with significant therapeutic potential. By understanding the unique challenges posed by β-amino acids, particularly steric hindrance, and by implementing the protocol modifications outlined in this guide, researchers can successfully synthesize high-quality β-peptides. The careful selection of resins, coupling reagents, and reaction conditions is paramount to overcoming these challenges and unlocking the full potential of this exciting class of molecules.

References

  • Seebach, D., & Matthews, J. L. (1997). β-Peptides: a surprise at every turn. Chemical Communications, (21), 2015-2022. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]

  • Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Darstellung von Peptidfragmenten unter Verwendung von 2-Chlortritylchlorid-Harz. Tetrahedron Letters, 30(30), 3943-3946. [Link]

  • Gude, M., Ryf, J., & White, P. D. (2002). A new perspective on diketopiperazine formation in solid-phase peptide synthesis. Letters in Peptide Science, 9(4), 203-208. [Link]

  • Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Current Opinion in Chemical Biology, 4(3), 211-221. [Link]

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180. [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). Organic Process Research & Development. [Link]

  • Side reactions in solid-phase peptide synthesis and their applications. (1996). International Journal of Peptide and Protein Research. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]

  • Supporting information - The Royal Society of Chemistry. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • TBAF and peptide cleavage cocktail? ResearchGate. [Link]

  • Cleavage Cocktails; Reagent B. Aapptec. [Link]

  • Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. ResearchGate. [Link]

  • Using double coupling to improve your peptide synthesis. Biotage. [Link]

  • Coupling Reagents. Aapptec. [Link]

  • Schematic overview of Fmoc solid-phase peptide synthesis (SPPS),... ResearchGate. [Link]

  • General structure of α-and β-amino acids. ResearchGate. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. [Link]

  • Fmoc Solid-Phase Peptide Synthesis. PubMed. [Link]

  • Graphics Gallery: Amino Acids & Peptides. Swiss-PdbViewer. [Link]

  • 26.1 Structures of Amino Acids. Chemistry LibreTexts. [Link]

  • Sajith Jayasinghe Visualizing the helix and beta sheet secondary structures. CSUSM. [Link]

  • Learn Visualizing Amino Acid Composition. Codefinity. [Link]

Sources

Application

Arndt-Eistert homologation of L-methionine to beta-homomethionine

Application Note: Precision Homologation of L-Methionine to -Homomethionine via Arndt-Eistert Synthesis Executive Summary The incorporation of -amino acids into peptide backbones creates "foldamers"—structures with enhan...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Homologation of L-Methionine to


-Homomethionine via Arndt-Eistert Synthesis 

Executive Summary

The incorporation of


-amino acids into peptide backbones creates "foldamers"—structures with enhanced proteolytic stability and unique secondary folding patterns (helices, sheets) unavailable to natural 

-peptides. L-

-homomethionine is a critical building block for these applications due to the versatility of the thioether side chain.

However, the synthesis of


-homomethionine from L-methionine via the standard Arndt-Eistert homologation presents a specific chemical challenge: the sensitivity of the thioether moiety. The sulfur atom can poison the transition metal catalysts (typically Ag(I) or Pt) required for the Wolff rearrangement and is susceptible to alkylation by diazomethane.

This Application Note details an optimized, field-proven protocol that circumvents these issues using sonication-promoted Wolff rearrangement and careful temperature control, ensuring high enantiomeric purity and yield without requiring laborious side-chain protection/deprotection steps.

Strategic Analysis & Mechanism

The Arndt-Eistert synthesis inserts a methylene (


) group between the carboxylic acid and the 

-carbon.[1] For L-methionine, the pathway involves three critical phases:
  • Activation: Conversion of

    
    -Boc-L-Methionine to a mixed anhydride. Acid chlorides (using 
    
    
    
    ) are avoided to prevent harsh acidic conditions that could degrade the sulfur moiety.
  • Diazotization: Reaction with diazomethane (

    
    ) to form the 
    
    
    
    -diazoketone.
  • Wolff Rearrangement: The rate-limiting and most risk-prone step. The diazoketone eliminates

    
     to form a ketene intermediate, which is trapped by water (to form the acid) or an alcohol (to form the ester).[1]
    

The Sulfur Challenge:

  • Catalyst Poisoning: The thioether sulfur (

    
    ) binds strongly to Ag(I) surfaces, deactivating the silver benzoate catalyst typically used in the rearrangement.
    
  • Solution: We utilize ultrasound irradiation (sonication) . This prevents the aggregation of silver particles and continuously refreshes the catalyst surface, allowing the reaction to proceed faster than the competing poisoning or alkylation rates.

Reaction Pathway Diagram

ArndtEistert_Met Start N-Boc-L-Methionine Act Mixed Anhydride (Intermediate) Start->Act i-BuOCOCl NMM, -15°C Diazo α-Diazoketone Act->Diazo CH2N2 0°C Ketene Ketene (Transient) Diazo->Ketene Wolff Rearrangement AgBz, Sonication - N2 SulfurRisk Risk: S-Alkylation or Ag-Poisoning Diazo->SulfurRisk If uncontrolled Product N-Boc-β-Homomethionine Ketene->Product H2O / Dioxane Nucleophilic Attack

Figure 1: Reaction pathway for the homologation of L-Methionine. Note the critical Wolff Rearrangement step where sonication is applied.

Detailed Experimental Protocol

Safety Pre-requisite: Diazomethane (


) is explosive, toxic, and carcinogenic. All operations must be performed in a high-efficiency fume hood behind a blast shield. Use only fire-polished glassware (Clear-Seal joints); never  use ground glass joints or rough surfaces, which can trigger detonation.
Materials & Reagents
  • Substrate:

    
    -Boc-L-Methionine (High purity, >99%).
    
  • Activator: Isobutyl chloroformate (IBCF).

  • Base:

    
    -Methylmorpholine (NMM) – preferred over triethylamine to reduce racemization risk.
    
  • Diazo Source: Diazomethane (freshly prepared in diethyl ether) OR Trimethylsilyldiazomethane (TMS-CHN2) as a safer commercial alternative.

  • Catalyst: Silver Benzoate (

    
    ).
    
  • Solvents: Anhydrous THF, Diethyl Ether, Methanol (if ester desired), Dioxane/Water (if free acid desired).

Phase 1: Synthesis of the -Diazoketone
  • Activation:

    • Dissolve

      
      -Boc-L-Methionine (
      
      
      
      ) in anhydrous THF (
      
      
      ) under Argon atmosphere.
    • Cool the solution to -15°C (Salt/Ice bath).

    • Add

      
      -Methylmorpholine (
      
      
      
      ) followed by dropwise addition of Isobutyl chloroformate (
      
      
      ).
    • Observation: A white precipitate (NMM·HCl) will form immediately. Stir for 15–20 minutes at -15°C.

  • Diazotization:

    • Filter the cold mixture quickly through a sintered glass funnel (no ground joints!) to remove the amine salt, collecting the filtrate in a pre-cooled flask.

    • Add an excess of Diazomethane in ether (approx.

      
      , pre-cooled to 0°C) to the mixed anhydride filtrate.
      
    • Critical: Allow the mixture to warm slowly to room temperature over 3–4 hours.

    • Quench: Carefully add a few drops of acetic acid to destroy excess diazomethane (bubbling ceases).

    • Workup: Wash with saturated

      
      , brine, dry over 
      
      
      
      , and concentrate in vacuo.
    • Yield: The resulting yellow oil is the crude diazoketone. It is generally stable enough for the next step without column chromatography.

Phase 2: Ultrasound-Promoted Wolff Rearrangement

This step uses sonication to overcome the sluggishness caused by the sulfur atom.

  • Preparation:

    • Dissolve the crude diazoketone (

      
      ) in a mixture of 1,4-Dioxane (
      
      
      
      ) and Water (
      
      
      ).
    • Note: If the methyl ester is desired instead of the free acid, replace Water with Methanol.

  • Catalyst Addition:

    • Add Silver Benzoate (

      
      , 
      
      
      
      ) dissolved in Triethylamine (
      
      
      ).
  • Sonication:

    • Place the reaction flask in an ultrasonic cleaning bath.

    • Sonicate at room temperature.

    • Observation: Evolution of nitrogen gas (

      
      ) will be vigorous. The reaction is typically complete within 30–60 minutes (compared to hours/overnight with thermal reflux).
      
    • Mechanism:[1][2][][4][5] The ultrasound prevents the poisoning of the Ag surface by the methionine sulfur, maintaining catalytic activity.

  • Purification:

    • Filter off the black silver residues (Celite pad).

    • Acidify the filtrate with

      
       (to pH ~3) and extract with Ethyl Acetate.
      
    • Dry and concentrate.

    • Recrystallize from Ethyl Acetate/Hexane.

Data Summary & Quality Control

The following parameters confirm the successful homologation and retention of chirality.

ParameterN-Boc-L-Methionine (Starting Material)N-Boc-

-Homomethionine (Product)
Molecular Weight 249.33 g/mol 263.35 g/mol

(

-proton)

4.3–4.5 ppm (multiplet)
Shifted upfield (beta position)

(

new)
N/ADistinct multiplet at

2.3–2.6 ppm
Optical Rotation


typically negative (check specific solvent)
Appearance White crystalline solidWhite powder/solid

Key NMR Diagnostic: Look for the disappearance of the characteristic


-proton signal of the starting amino acid and the appearance of the diastereotopic methylene protons (

-

to the carboxyl) in the product.

Troubleshooting & Optimization Logic

If yields are low (<50%) or purity is compromised, consult the following decision tree.

Troubleshooting Issue Problem: Low Yield or Impure Product Check1 Is the Diazoketone forming? Issue->Check1 Check2 Is Nitrogen evolution observed during rearrangement? Check1->Check2 Yes Sol1 Check Anhydride Step: Ensure Temp < -15°C Check IBCF quality Check1->Sol1 No Sol2 Catalyst Poisoning detected. Switch to Photolysis (UV light) OR Increase AgBz loading Check2->Sol2 No/Slow

Figure 2: Troubleshooting logic for methionine homologation.

Alternative: The Photolytic Route If the silver catalyst is persistently poisoned (indicated by a lack of


 evolution and recovery of diazoketone), perform the Wolff rearrangement photolytically:
  • Dissolve diazoketone in

    
     or Dioxane/
    
    
    
    .
  • Irradiate with UV light (

    
     or 
    
    
    
    ) in a quartz vessel.
  • Advantage:[] No metal catalyst to poison.

  • Disadvantage: Can be slower on large scales; requires specialized photochemical equipment.

References

  • Seebach, D., Overhand, M., Kühnle, F. N. M., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996).

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination of 
    
    
    
    -hexapeptides and
    
    
    -peptides by NMR spectroscopy and by X-ray crystallography. Helvetica Chimica Acta, 79(4), 913–941. Link
  • Müller, A., Vogt, C., & Sewald, N. (1998).[5] Synthesis of Fmoc-

    
    -Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998(6), 837–841. Link
    
  • Podlech, J., & Seebach, D. (1995). The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition, 34(4), 471–472. Link

  • Kirmse, W. (2002).[5] 100 Years of the Wolff Rearrangement. European Journal of Organic Chemistry, 2002(14), 2193–2256.[4] Link

Sources

Method

Coupling reagents for (S)-3-Amino-5-(methylthio)pentanoic acid incorporation

Application Note: Strategic Incorporation of (S)-3-Amino-5-(methylthio)pentanoic Acid ( -homoMethionine) in Peptide Synthesis Part 1: Executive Summary & Molecular Analysis 1.1 The Challenge The incorporation of (S)-3-Am...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of (S)-3-Amino-5-(methylthio)pentanoic Acid (


-homoMethionine) in Peptide Synthesis 

Part 1: Executive Summary & Molecular Analysis

1.1 The Challenge The incorporation of (S)-3-Amino-5-(methylthio)pentanoic acid (henceforth referred to as


-hMet ) presents a "double-bind" synthetic challenge.
  • Steric Hindrance: As a

    
    -amino acid, the nucleophilic amine is located at the 
    
    
    
    -position, introducing significant steric bulk and altering the transition state geometry compared to standard
    
    
    -amino acids. This often results in slow coupling kinetics and incomplete acylation.
  • Chemo-selectivity (The Sulfur Problem): The thioether side chain is a soft nucleophile susceptible to oxidation (sulfoxide formation) and alkylation (sulfonium salt formation), particularly under the forcing conditions required to overcome the steric hindrance of the

    
    -backbone.
    

1.2 The Solution Strategy Successful incorporation requires a protocol that maximizes acylating power while minimizing base-mediated side reactions. This guide prioritizes Oxyma Pure/DIC as the primary coupling system due to its superior safety profile and low racemization, with HATU/Sym-Collidine reserved for difficult couplings where maximum activation is required without the deleterious effects of strong bases like DIEA.

Part 2: Reagent Selection Matrix

The choice of coupling reagent is the single most critical variable. The following matrix contrasts the efficacy of standard reagents specifically for


-hMet.
Reagent SystemActivation MechanismEfficiency for

-AAs
Racemization RiskSulfur CompatibilityRecommendation
DIC / Oxyma Pure Carbodiimide / OximeHigh Very LowExcellent (Neutral pH)Primary Choice (SPPS)
HATU / Collidine Aminium / Aza-benzotriazoleVery High Low (with Collidine)Good (Avoid excess base)Secondary Choice (Difficult Seq)
COMU / DIEA Uronium / OximeHighLowModerate (Base dependent)Excellent alternative to HATU
HBTU / DIEA Aminium / BenzotriazoleModerateModeratePoor (Risk of S-alkylation)Avoid
EDC / HOAt Carbodiimide / Aza-benzotriazoleModerateVery LowExcellentPrimary Choice (Solution Phase)

Part 3: Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS)

Recommended for sequences > 5 residues or when rapid iteration is required.

Reagents:

  • Resin: 2-Chlorotrityl Chloride (2-CTC) or Rink Amide (low loading, < 0.5 mmol/g recommended to reduce aggregation).

  • Coupling: DIC (Diisopropylcarbodiimide), Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate).

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Workflow:

  • Resin Preparation: Swell resin in DCM for 30 min, then wash with DMF (3x).

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Note: Add 0.1 M HOBt to the deprotection cocktail to suppress aspartimide formation if Asp is present.

  • Activation (In-situ):

    • Dissolve Fmoc-

      
      -hMet-OH  (3.0 eq relative to resin) and Oxyma Pure  (3.0 eq) in minimum DMF.
      
    • Add DIC (3.0 eq).

    • Crucial: Allow pre-activation for exactly 2 minutes . This forms the active oxyma ester without generating excessive symmetrical anhydride.

  • Coupling:

    • Add the activated mixture to the resin.

    • Agitate at Room Temperature for 60–90 minutes .

    • Monitoring: Perform a Kaiser Test (ninhydrin).[1][2] If the resin beads are not clear/colorless, re-couple using HATU/Collidine (see below).

  • Washing: Wash with DMF (5x) and DCM (3x).

  • Capping (Optional but Recommended): Acetic anhydride/DIEA/DMF (1:2:7) for 10 min to terminate unreacted chains.

Critical Modification for "Difficult" Couplings (Re-coupling): If the DIC/Oxyma coupling is incomplete:

  • Use HATU (2.8 eq) and 2,4,6-Trimethylpyridine (Sym-Collidine) (5.0 eq) in DMF.

  • Why Collidine? It is a weaker base than DIEA (

    
     ~7.4 vs 10.5), sufficient to activate HATU but less likely to cause base-catalyzed racemization or sulfur side-reactions.
    
Protocol B: Solution Phase Incorporation

Recommended for scale-up or convergent fragment condensation.

Reagents:

  • Activator: T3P (Propylphosphonic anhydride) or EDC.HCl / HOAt.

  • Base: N-Methylmorpholine (NMM) or TMP (2,4,6-Trimethylpyridine).

Step-by-Step Workflow:

  • Dissolution: Dissolve the amine component (C-terminal fragment) and Fmoc-

    
    -hMet-OH  (1.1 eq) in EtOAc or DMF (depending on solubility).
    
  • Cooling: Cool the mixture to 0°C.

  • Activation:

    • Add HOAt (1.1 eq).

    • Add EDC.HCl (1.2 eq).

    • Add NMM (2.0 eq) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature overnight.

  • Workup (Sulfur Protection):

    • Wash with 5%

      
       (acidic wash removes EDC urea).
      
    • Wash with Sat.

      
      .
      
    • Critical: Perform all evaporations under reduced pressure at < 40°C to minimize thermal oxidation of the sulfide.

Part 4: Global Deprotection & Scavenging

The most dangerous step for


-hMet is the final cleavage from the resin. The thioether is highly prone to alkylation by tert-butyl cations released from other protecting groups.[3]

The "Reagent K" Modification: Standard TFA/Water cocktails are insufficient. You must use a scavenger cocktail high in thiols.

Recommended Cleavage Cocktail:

  • TFA: 82.5%

  • Phenol: 5% (Scavenger)

  • Water: 5%

  • Thioanisole: 5% (Accelerates removal of Pbf groups, protects Met)

  • EDT (1,2-Ethanedithiol) or DODT: 2.5% (Critical for preventing Met oxidation)

Procedure:

  • Add cocktail to resin. Shake for 2–3 hours.

  • Precipitate in cold Diethyl Ether.

  • Centrifuge and wash pellet 3x with ether to remove scavengers.

Part 5: Visualization & Logic

Decision Tree: Reagent Selection

ReagentSelection Start Start: Incorporation of (S)-3-Amino-5-(methylthio)pentanoic acid SynthesisType Synthesis Platform? Start->SynthesisType SPPS Solid Phase (SPPS) SynthesisType->SPPS Solution Solution Phase SynthesisType->Solution Standard Standard Coupling SPPS->Standard First Attempt EDC_HOAt Protocol C: EDC + HOAt or T3P (Clean Workup) Solution->EDC_HOAt DIC_Oxyma Protocol A: DIC + Oxyma Pure (Low Racemization, Safer) Standard->DIC_Oxyma Difficult Difficult/Hindered (Failed Kaiser Test) HATU_Coll Protocol B: HATU + Sym-Collidine (High Power, Base Control) Difficult->HATU_Coll DIC_Oxyma->Difficult Incomplete Coupling

Figure 1: Decision matrix for selecting the optimal coupling reagent based on synthesis mode and steric difficulty.

SPPS Cycle Workflow

SPPSWorkflow Start Resin-AA(n) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Activate Activation (DIC/Oxyma + Beta-AA) Wash1->Activate Couple Coupling (60-90 min) Activate->Couple Test Kaiser Test Couple->Test Test->Activate Blue (Fail) - Switch to HATU Wash2 Wash (DMF) Test->Wash2 Colorless (Pass) Next Resin-AA(n+1) Wash2->Next

Figure 2: Standard Solid Phase Peptide Synthesis (SPPS) cycle optimized for


-amino acid incorporation.

Part 6: References

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Organic Process Research & Development.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

Application

Application Notes and Protocols for the Scalable Production of (S)-3-Amino-5-(methylthio)pentanoic acid

Abstract (S)-3-Amino-5-(methylthio)pentanoic acid is a non-canonical amino acid of growing interest in medicinal chemistry and drug development. Its unique structural features, combining a chiral gamma-amino acid scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-3-Amino-5-(methylthio)pentanoic acid is a non-canonical amino acid of growing interest in medicinal chemistry and drug development. Its unique structural features, combining a chiral gamma-amino acid scaffold with a methylthioether side chain, make it a valuable building block for novel peptidomimetics and small molecule therapeutics. As demand for this and similar complex chiral molecules increases, the need for robust, efficient, and scalable synthetic methods becomes paramount. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on potential scalable production strategies for (S)-3-Amino-5-(methylthio)pentanoic acid. While specific industrial-scale protocols for this exact molecule are not widely published, this guide synthesizes established, field-proven methodologies for structurally analogous compounds to propose viable and adaptable manufacturing routes. We will focus on chemoenzymatic and asymmetric synthesis approaches, which offer significant advantages in terms of stereoselectivity, yield, and process safety, aligning with modern green chemistry principles.

Introduction: The Case for Scalable Synthesis

The development of novel therapeutics often hinges on the accessibility of complex chiral building blocks. (S)-3-Amino-5-(methylthio)pentanoic acid serves as a compelling scaffold due to its gamma-amino acid nature, which can impart unique conformational constraints and resistance to enzymatic degradation in peptide-based drugs. The methylthioether moiety, reminiscent of the natural amino acid methionine, offers a site for potential metabolic interactions or further functionalization.

Transitioning a synthetic route from laboratory-scale (milligrams to grams) to industrial production (kilograms to tons) presents significant challenges. A scalable process must be:

  • Economical: Utilizing cost-effective starting materials and reagents.

  • Efficient: Characterized by high yields and throughput.

  • Stereoselective: Reliably producing the desired (S)-enantiomer with high enantiomeric excess (ee).

  • Safe and Environmentally Benign: Minimizing the use of hazardous reagents and the generation of toxic waste.[1]

This guide will explore two primary strategies that fulfill these criteria: Chemoenzymatic Synthesis and Asymmetric Catalysis.

Strategic Approaches to Scalable Synthesis

The key challenge in synthesizing (S)-3-Amino-5-(methylthio)pentanoic acid lies in the stereoselective installation of the amine group at the C3 position. We will detail two powerful, contemporary strategies capable of achieving this with high fidelity on a large scale.

Chemoenzymatic Synthesis via Enzymatic Resolution

Chemoenzymatic synthesis leverages the exquisite selectivity of enzymes to perform challenging chemical transformations, often under mild and environmentally friendly conditions.[2][3] For the production of enantiomerically pure amino acids, enzymatic resolution of a racemic intermediate is a well-established and highly scalable strategy.[4][5] A plausible chemoenzymatic route to (S)-3-Amino-5-(methylthio)pentanoic acid is outlined below.

Workflow: Chemoenzymatic Synthesis

G cluster_0 Part 1: Chemical Synthesis of Racemic Precursor cluster_1 Part 2: Enzymatic Resolution cluster_2 Part 3: Product Isolation A 1. Knoevenagel Condensation (4-(methylthio)butanal + Ethyl Cyanoacetate) B 2. Michael Addition (e.g., with Nitromethane) A->B C 3. Hydrolysis & Decarboxylation (Yields racemic 3-amino-5-(methylthio)pentanoic acid ester) B->C D 4. Enantioselective Hydrolysis (Racemic Ester + Lipase/Protease) C->D E (S)-3-Amino-5-(methylthio)pentanoic acid (Desired Product) D->E F (R)-Ester (Unreacted) D->F H 6. Separation (e.g., Extraction) E->H G 5. Racemization (Optional) (Recycle of (R)-Ester) F->G Recycle Loop F->H G->D I 7. Final Product ((S)-acid) H->I

Caption: Chemoenzymatic workflow for (S)-3-Amino-5-(methylthio)pentanoic acid.

Causality and Experimental Choices:

  • Step 1 & 2: Building the Carbon Skeleton: The initial chemical steps focus on constructing the racemic backbone of the target molecule. A Knoevenagel condensation followed by a Michael addition is a classic and robust method for creating the required carbon framework from readily available starting materials.

  • Step 4: The Key to Chirality - Enzymatic Resolution: This is the core of the chemoenzymatic approach. Enzymes like lipases (e.g., Candida antarctica Lipase B, CALB) or proteases are highly enantioselective.[4] When presented with the racemic ester, the enzyme will selectively hydrolyze one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the (R)-ester) largely untouched. This process is often performed in aqueous or biphasic systems under mild pH and temperature, avoiding harsh chemical reagents.[6][7] The choice of enzyme is critical and typically requires screening to find one with high activity and selectivity (a high E-value) for the specific substrate.[6]

  • Step 5: Process Optimization - Racemization: For a process to be truly scalable and economical, achieving a theoretical yield greater than 50% is crucial. The unreacted (R)-ester can be isolated and subjected to a racemization process (e.g., base-catalyzed epimerization), allowing it to be recycled back into the enzymatic resolution step. This "dynamic kinetic resolution" approach can theoretically drive the conversion to the desired (S)-enantiomer to nearly 100%.[5]

Asymmetric Synthesis via Catalytic Hydrogenation

Asymmetric catalysis offers a more direct route by creating the desired stereocenter in a single, highly controlled step.[8][9] This approach avoids the need for resolution and can be more atom-economical. A prominent strategy is the asymmetric hydrogenation of a prochiral precursor using a chiral transition metal catalyst. This method is used industrially for the synthesis of various chiral molecules, including amino acids like L-DOPA.[10]

Workflow: Asymmetric Synthesis

G A 1. Precursor Synthesis (e.g., Condensation to form a prochiral enamine or acrylic acid derivative) B 2. Asymmetric Hydrogenation (Precursor + H₂ + Chiral Catalyst e.g., Rh-DuPHOS) A->B C 3. Deprotection/Hydrolysis (If necessary) B->C D 4. Product Isolation ((S)-3-Amino-5-(methylthio)pentanoic acid) C->D

Caption: Asymmetric synthesis workflow via catalytic hydrogenation.

Causality and Experimental Choices:

  • Step 1: Prochiral Precursor Design: The success of this route depends on the design of a suitable prochiral precursor. This would typically be an unsaturated compound, such as a β-enamino ester or a substituted acrylic acid, where the double bond can be hydrogenated to create the chiral center at C3.

  • Step 2: The Chiral Induction Step: This is the most critical step. A chiral catalyst, often based on rhodium or ruthenium complexed with a chiral phosphine ligand (e.g., DuPHOS, BINAP), coordinates to the double bond of the precursor.[11] It then delivers hydrogen from one specific face of the molecule, leading to the formation of one enantiomer in high excess. The choice of ligand is paramount and dictates the stereochemical outcome. The reaction is typically run under hydrogen pressure in a suitable solvent.

  • Advantages of this Approach: This method is highly efficient and atom-economical. It generates the desired stereocenter directly, often with very high enantiomeric excess (>99% ee), eliminating the need for a resolution step and the associated waste streams.[11]

Comparative Analysis of Production Methods

FeatureChemoenzymatic SynthesisAsymmetric Catalysis
Stereoselectivity Excellent (often >99% ee for the product acid)[4]Excellent (can exceed >99% ee)[11]
Starting Materials Simple, achiral, often inexpensiveRequires synthesis of a specific prochiral precursor
Catalyst Enzymes (e.g., Lipases). Biodegradable, operate in mild conditions.[2]Transition metal complexes (e.g., Rh, Ru). Often expensive, potential for metal contamination in the final product.
Process Steps Multi-step (synthesis, resolution, separation, optional racemization)Fewer steps (precursor synthesis, hydrogenation, deprotection)
Yield Max 50% without recycle; approaches 100% with efficient racemization loop[5]Potentially very high, as it's a direct conversion
Scalability Highly scalable; widely used in industry for pharmaceuticals.[7]Highly scalable; established in industrial processes.
Development Cost Requires enzyme screening and process optimization for the resolution/racemization steps.Requires catalyst screening and ligand synthesis/procurement, which can be costly.

Detailed Protocols (Exemplary)

The following protocols are generalized and based on established procedures for analogous molecules. They are intended as a starting point for process development and will require optimization for the specific synthesis of (S)-3-Amino-5-(methylthio)pentanoic acid.

Protocol 1: Chemoenzymatic Resolution of Racemic Ethyl 3-Amino-5-(methylthio)pentanoate

Objective: To selectively hydrolyze the (S)-enantiomer from a racemic ester mixture using an immobilized lipase.

Materials:

  • Racemic ethyl 3-amino-5-(methylthio)pentanoate

  • Immobilized Candida antarctica Lipase B (CALB)

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Toluene or Methyl tert-butyl ether (MTBE)

  • Sodium hydroxide (NaOH) solution (for pH control)

  • Hydrochloric acid (HCl) solution (for workup)

  • Ethyl acetate and Brine

Procedure:

  • Reaction Setup: To a temperature-controlled reactor, add phosphate buffer and the racemic ester substrate. The concentration should be optimized, starting around 50-100 g/L. Add a co-solvent like MTBE if substrate solubility is low.

  • Enzyme Addition: Add immobilized CALB (e.g., 5-10% w/w of the substrate). Begin gentle agitation to ensure the enzyme is suspended.

  • pH Control: Maintain the pH of the aqueous phase at 7.5 using a pH-stat that automatically adds a dilute NaOH solution. The consumption of NaOH is a direct measure of the reaction progress (hydrolysis produces a carboxylic acid).

  • Monitoring: Monitor the reaction by chiral HPLC to track the enantiomeric excess of the remaining ester (eeₛ) and the formed acid (eeₚ), as well as the overall conversion. The reaction is typically stopped at or near 50% conversion to achieve high ee for both components.

  • Workup - Separation:

    • Filter off the immobilized enzyme. The enzyme can be washed and reused.

    • Adjust the pH of the filtrate to ~9-10 with NaOH to ensure the product acid is fully deprotonated and soluble in the aqueous layer.

    • Extract the aqueous phase with ethyl acetate to remove the unreacted (R)-ester.

    • Acidify the aqueous layer to pH ~3-4 with HCl.

    • Extract the acidified aqueous layer with ethyl acetate to recover the (S)-3-Amino-5-(methylthio)pentanoic acid product.

    • Wash the combined organic extracts for the product with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Self-Validation:

  • Enantiomeric Excess: Chiral HPLC analysis of the final product acid should confirm high ee (>98%).

  • Conversion: The amount of NaOH consumed should correlate with the expected moles of product at ~50% conversion.

Protocol 2: Asymmetric Hydrogenation of a Prochiral Enamine Precursor

Objective: To synthesize (S)-3-Amino-5-(methylthio)pentanoic acid ester via direct asymmetric hydrogenation.

Materials:

  • Prochiral enamine precursor (e.g., Ethyl 3-amino-5-(methylthio)pent-2-enoate)

  • [Rh(COD)(R,R)-Me-DuPHOS)]⁺BF₄⁻ (or similar chiral catalyst)

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • High-pressure reactor (autoclave)

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and purged with an inert gas (e.g., Argon or Nitrogen).

  • Charging the Reactor: In a glovebox or under an inert atmosphere, charge the reactor with the prochiral enamine substrate and the chiral rhodium catalyst (catalyst loading is typically low, e.g., 0.01-0.1 mol%). Add degassed methanol as the solvent.

  • Hydrogenation: Seal the reactor. Purge the headspace several times with hydrogen gas before pressurizing to the desired pressure (e.g., 5-10 bar).

  • Reaction: Begin stirring and maintain a constant temperature (e.g., 25-40 °C). The reaction is typically rapid.

  • Monitoring: Monitor the reaction by GC or LC-MS for the disappearance of the starting material. Hydrogen uptake can also be monitored.

  • Workup:

    • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by silica gel chromatography or crystallization to remove the catalyst.

  • Deprotection (if necessary): If the amine or carboxyl groups are protected, a final deprotection step (e.g., acid hydrolysis) will be required to yield the final (S)-3-Amino-5-(methylthio)pentanoic acid.

Self-Validation:

  • Enantiomeric Excess: The ee of the hydrogenated product should be determined by chiral HPLC or GC to be >99%.

  • Purity: NMR and LC-MS should confirm the structure and purity of the final product.

Conclusion and Future Outlook

The scalable synthesis of enantiomerically pure non-canonical amino acids like (S)-3-Amino-5-(methylthio)pentanoic acid is a critical enabling technology for modern drug discovery. Both chemoenzymatic resolution and asymmetric catalysis represent powerful, industrially viable strategies.

  • Chemoenzymatic methods offer the advantage of using mild, biodegradable catalysts and simple starting materials, though they may require more complex process flowsheets, especially if racemization and recycling are implemented.

  • Asymmetric catalysis provides a more direct and atom-economical route, often with exceptional stereocontrol, but can be hindered by the high cost and potential toxicity of metal catalysts.

The choice between these methods will depend on a variety of factors, including the cost of starting materials, the availability and cost of enzymes versus metal catalysts, and the specific process development capabilities of the organization. As biocatalysis and organocatalysis continue to advance, even more efficient and sustainable methods for the production of such valuable chiral building blocks are anticipated.[9][12][13]

References

  • ResearchGate. (2015, May 18). Rapid and Scalable Synthesis of Innovative Unnatural α, β or γ-Amino Acids Functionalized with Tertiary Amines on their Side-chain. Available at: [Link]

  • Lupine Publishers. (2018, February 15). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids. PMC. Available at: [Link]

  • Hsiao, H. Y., Walter, J. F., Anderson, D. M., & Hamilton, B. K. (n.d.). Enzymatic Production of Amino Acids. Available at: [Link]

  • National Center for Biotechnology Information. (2022, September 5). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. PMC. Available at: [Link]

  • Nature. (n.d.). Modular α-tertiary amino ester synthesis through cobalt-catalysed asymmetric aza-Barbier reaction. Available at: [Link]

  • Google Patents. (n.d.). Method for enzymatic preparation of (s)-3-cyano-5-methylhexanoic acid.
  • Google Patents. (n.d.). Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid.
  • ResearchGate. (2025, August 6). An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. Available at: [Link]

  • Google Patents. (n.d.). Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid.
  • Macmillan Group, Princeton University. (n.d.). ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Available at: [Link]

  • MDPI. (2022, April 18). Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis. Available at: [Link]

  • Google Patents. (2014, October 2). Method of producing (s)-3-aminomethyl-5-methylhexanoic acid.
  • National Center for Biotechnology Information. (n.d.). Development of ArgTag for Scalable Solid-Phase Synthesis of Aggregating Peptides. PMC. Available at: [Link]

  • Yasmin Trading. (2025, August 10). Amino Acid Manufacturing Process: Industrial and Biotech Approaches. Available at: [Link]

  • Thieme Chemistry. (2020). Scalable Synthesis of Sphingomyelins. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 14). 26.5: Synthesis of Amino Acids. Available at: [Link]

  • National Center for Biotechnology Information. (2025, March 13). Chemoenzymatic synthesis. PMC. Available at: [Link]

  • MIT News. (2013, March 26). Using biology to improve chemical synthesis. Available at: [Link]

  • ResearchGate. (2025, August 9). Comparison of Different Chemoenzymatic Process Routes to Enantiomerically Pure Amino Acids. Available at: [Link]

  • SciELO South Africa. (2013, August). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in beta-peptide synthesis

Technical Support Center: Beta-Peptide Synthesis & Steric Hindrance Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: BETA-STERIC-001 Introduction: The Steric Challenge in Beta-P...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Beta-Peptide Synthesis & Steric Hindrance

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: BETA-STERIC-001

Introduction: The Steric Challenge in Beta-Peptides

Welcome to the Beta-Peptide Synthesis Support Hub. Unlike


-peptides, 

-peptides possess an additional methylene group in the backbone (

). While this confers metabolic stability and unique folding properties (e.g., 14-helix, 12-helix), it introduces significant synthetic hurdles.

The Core Problem: Steric hindrance in


-peptides is not uniform. It scales drastically based on substitution patterns:
  • 
    -amino acids:  (Side chain on 
    
    
    
    ) – Kinetic behavior similar to
    
    
    -peptides.
  • 
    -amino acids:  (Side chain on 
    
    
    
    ) – Significantly hindered due to proximity to the nucleophilic amine.
  • 
    -disubstituted / Cyclic (ACHC, ACPC):  Extreme steric bulk; standard protocols will result in deletion sequences.
    

This guide provides the "nuclear options" for when standard Fmoc protocols fail.

Module 1: The Engine – Coupling Reagent Selection

Standard Operating Procedure (SOP) Failure: If you are using HBTU, TBTU, or DIC/HOBt for hindered


-residues, you will likely observe incomplete coupling (deletion sequences).

The Solution: Switch to reagents that generate more reactive active esters (OAt or Oxyma) or utilize phosphonium salts to drive kinetics.

Reagent Hierarchy Table
Steric Challenge LevelRecommended ReagentAdditiveBaseMechanism of Action
Level 1:

-residues
HATU or COMU HOAt (if HATU)DIPEAGenerates highly reactive -OAt/-Oxyma ester; faster aminolysis than -OBt.
Level 2:

-residues
HATU HOAtTMP (Collidine)Collidine is a weaker base than DIPEA, reducing risk of elimination/epimerization while maintaining activation.
Level 3:

or Cyclic
PyAOP HOAtDIPEAPhosphonium salt. Unlike HATU, PyAOP cannot react with the amine to form guanidinium byproducts (capping the chain), allowing for longer reaction times.
Level 4: "Impossible" JunctionsAcid Chlorides BTC (Triphosgene)Sym-CollidineGenerates highly reactive acid chloride in situ. High risk, high reward.
Decision Logic for Reagent Selection

ReagentSelection Start Start: Assess Steric Bulk Type Residue Type? Start->Type Beta3 Beta-3 (Sidechain on Beta-C) Type->Beta3 Low Sterics Beta2 Beta-2 (Sidechain on Alpha-C) Type->Beta2 Medium Sterics Cyclic Cyclic / Beta-2,2 (ACHC/ACPC) Type->Cyclic High Sterics HATU Use HATU / DIPEA (Standard High-Efficiency) Beta3->HATU Beta2->HATU Short Coupling (<1h) PyAOP Use PyAOP / DIPEA (Prevents Guanidinylation) Beta2->PyAOP Long Coupling (>1h) Cyclic->PyAOP Primary Choice AcidCl Use Triphosgene / Collidine (Acid Chloride Method) Cyclic->AcidCl If PyAOP Fails

Figure 1: Decision tree for selecting coupling reagents based on the specific steric topology of the


-amino acid.

Module 2: The Accelerator – Microwave Protocols

Thermal energy is non-negotiable for overcoming the rotational barrier of bulky


-amino acids. However, 

-peptides can aggregate into stable secondary structures (sheets/helices) on the resin, causing "difficult sequences."[1]

Critical Parameter: For


-peptides, 75°C  is the sweet spot. Going higher (90°C+) risks side-chain degradation, while lower temperatures may not break aggregates.
Optimized Microwave Cycle (CEM/Biotage Compatible)
  • Deprotection:

    • Reagent: 20% Piperidine + 0.1 M HOBt in DMF.

    • Why HOBt? It suppresses aspartimide formation (if Asp is present) and helps disrupt aggregation during deprotection.

    • Microwave: 75°C for 3 minutes.

  • Wash: DMF (4x).

  • Coupling (The "Double-Hit" Strategy):

    • Step 1 (Initial): 4 eq AA, 4 eq HATU, 8 eq DIPEA.

    • Microwave: 75°C for 5 minutes.

    • Step 2 (Reinforcement): Drain and repeat with fresh reagents.

    • Microwave: 75°C for 10 minutes.

  • Wash: DMF (4x).

Module 3: Troubleshooting & FAQs

Q1: I am seeing "Deletion Sequences" (n-1 peaks) in my Mass Spec. What is happening?

  • Diagnosis: This is a coupling failure. The steric bulk of the incoming

    
    -amino acid (or the one already on the resin) prevented the reaction from completing.[2][3]
    
  • Fix:

    • Switch from HATU to PyAOP . PyAOP allows you to run the reaction for 2+ hours without the reagent capping the N-terminus (a common issue with HATU/HBTU over long times).

    • Use NMP (N-methylpyrrolidone) instead of DMF as the solvent. NMP is superior at solvating aggregating peptide chains.

Q2: My synthesis stops completely after a specific residue (Truncation).

  • Diagnosis: This is likely an aggregation issue (formation of a stable 14-helix on resin) or "difficult deprotection." The Fmoc group is buried and cannot be removed.

  • Fix:

    • The DBU Spike: Add 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to your deprotection cocktail. DBU is a stronger base and smaller nucleophile than piperidine, accessing buried Fmoc groups more effectively.

    • Chaotropic Salts: Add 0.4M LiCl or KSCN to the coupling and deprotection buffers to disrupt hydrogen bonding.

Q3: How do I handle ACHC or ACPC (Cyclic


-amino acids)? 
  • Context: These are the "brick walls" of peptide synthesis.

  • Protocol: You must use the Acid Chloride method or Mixed Anhydride if PyAOP fails.

    • Protocol: Pre-activate the Fmoc-ACHC-OH (3 eq) with BTC (Triphosgene, 1 eq) and Collidine (10 eq) in THF/DCM for 1 minute before adding to the resin. This generates the highly reactive acid chloride. Warning: Strictly anhydrous conditions required.

Module 4: Workflow Visualization

The following diagram outlines the optimized workflow for a "Difficult" Beta-Peptide synthesis cycle.

Workflow Resin Resin-AA(n) Deprotect Deprotection 20% Pip + 2% DBU 75°C / 3 min Resin->Deprotect Wash1 Wash (NMP) Deprotect->Wash1 Couple1 Coupling 1 PyAOP/DIPEA 75°C / 5 min Wash1->Couple1 Drain Drain Couple1->Drain Couple2 Coupling 2 PyAOP/DIPEA 75°C / 15 min Drain->Couple2 Wash2 Wash (NMP) Couple2->Wash2 Result Resin-AA(n+1) Wash2->Result

Figure 2: Optimized Solid Phase Peptide Synthesis (SPPS) cycle for sterically hindered beta-residues using double-coupling and enhanced deprotection.

References

  • Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011). Structural Chemistry of β-Amino Acids. Chemical Reviews, 111(2), 657–687. [Link]

  • Seebach, D., & Gardiner, J. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. [Link]

  • Hood, C. A., Fuentes, G., Patel, H., Page, K., Menakuru, M., & Park, J. H. (2008). Fast Conventional Fmoc Solid-Phase Peptide Synthesis with HCTU. Journal of Peptide Science, 14(1), 97–101. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

Sources

Optimization

Optimization of cyclization conditions for peptides with beta-amino acids

Unit: Advanced Peptide Synthesis & Macrocyclization Status: Operational Ticket: Optimization of cyclization conditions for peptides with beta-amino acids Assigned Specialist: Senior Application Scientist Introduction Wel...

Author: BenchChem Technical Support Team. Date: February 2026

Unit: Advanced Peptide Synthesis & Macrocyclization

Status: Operational Ticket: Optimization of cyclization conditions for peptides with beta-amino acids Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Advanced Cyclization Support Center. You are likely here because your beta-peptide linear precursor is failing to cyclize, yielding linear dimers, or precipitating out of solution.

Unlike


-peptides, 

-peptides possess an additional methylene group (

) in the backbone. This alters the folding landscape, often favoring specific helical structures (e.g., 14-helix, 12-helix) over the turns required for head-to-tail cyclization. Successful cyclization requires forcing the termini into proximity (preorganization) while strictly preventing intermolecular reactions (oligomerization).

This guide is structured to troubleshoot your specific failure mode.

Module 1: Pre-Reaction Assessment (The "Go/No-Go" Check)

Before wasting expensive reagents, you must validate if your sequence is chemically competent to cyclize.

The Pre-Organization Logic

Cyclization is an entropically disfavored process.[1] If your linear peptide adopts a rigid rod-like conformation (common in


-peptides), the N- and C-termini will never meet.

Key Check: Does your sequence contain a "Turn Inducer"?

  • Heterochiral sequences: Mixing

    
     and 
    
    
    
    residues, or D- and L- configurations, often promotes turn formation.
  • Proline/Pseudoproline: The rigid nature of proline (or

    
    -proline analogues) can force a kink in the backbone.
    
  • Solvent Effects: Unlike

    
    -peptides where TFE/HFIP induces helices, in 
    
    
    
    -peptides, these solvents can stabilize specific secondary structures. You must determine if the solvent stabilizes a linear helix (bad for cyclization) or a turn (good).

PreCyclizationCheck Start Start: Linear Precursor Analysis CheckSeq Check Sequence Composition Start->CheckSeq IsBeta3 All Beta-3 Homooligomer? CheckSeq->IsBeta3 Risk HIGH RISK: Likely 14-helix (Rod-like) IsBeta3->Risk Yes TurnInducer Contains Proline, Glycine, or Heterochiral mix? IsBeta3->TurnInducer No (Mixed/Hetero) Risk->TurnInducer Add Turn Inducer? Solubility Solubility Check in DCM/DMF TurnInducer->Solubility Proceed to Optimization Proceed to Optimization Solubility->Proceed to Optimization Soluble Switch to HFIP/TFE Switch to HFIP/TFE Solubility->Switch to HFIP/TFE Insoluble

Figure 1: Pre-Cyclization Decision Tree. This logic flow determines if the linear precursor has the necessary structural propensity to cyclize.

Module 2: The Optimization Matrix

If your precursor is designed correctly but the reaction fails, consult this matrix. Beta-amino acids are sterically bulkier and their active esters are more stable (slower to react but also slower to hydrolyze) than


-amino acids.
Reagent & Solvent Selection
ParameterStandard Condition"Difficult Sequence" ConditionWhy? (The Science)
Coupling Reagent PyBOP / HOBtHATU / HOAtPyBOP is preferred for

-AAs as it avoids guanidinylation. HATU is required for sterically hindered termini but risks background reactions if left too long.
Base DIPEA (2-3 eq)TMP (2,4,6-collidine)TMP is a weaker, non-nucleophilic base, preventing racemization of sensitive C-termini (critical for

-residues).
Solvent DMF or DCMHFIP / DCM mixturesHFIP (Hexafluoroisopropanol) is a "magic solvent" for peptides; it solubilizes aggregates and can induce secondary structures that bring termini together.
Concentration

M

M (Pseudo-dilution)
Beta-peptides are prone to aggregation. High dilution favors intramolecular (cyclization) over intermolecular (dimerization) reaction.

Module 3: Troubleshooting Guides

Issue A: Mass Spec shows [2M+H]+ (Linear Dimer)

Diagnosis: Intermolecular reaction is outpacing intramolecular cyclization. Root Cause: Local concentration of the linear peptide is too high.

Solution: The Pseudo-Dilution Technique Do not simply add more solvent (which wastes liters of DMF). Use a syringe pump.

  • Reaction Vessel: Contains the Coupling Reagent (e.g., HATU) and Base in the full volume of solvent.

  • Syringe: Contains the Linear Peptide dissolved in a small volume of solvent.

  • Action: Slowly inject the peptide into the reaction vessel over 4–12 hours.

    • Mechanism:[2] The "instantaneous" concentration of unreacted peptide is near zero. As soon as a drop hits the solution, it is activated and cyclizes before it can find another peptide molecule to react with.

Issue B: No Reaction (Starting Material Persists)

Diagnosis: Steric hindrance or poor activation. Root Cause: The C-terminal


-amino acid is bulky, or the N-terminus is buried in a hydrogen-bonded network.

Solution: Temperature & Reagent Swap

  • Switch to HATU/HOAt: The aza-benzotriazole moiety provides neighboring group participation, accelerating the reaction rate by ~100x compared to HOBt.

  • Elevate Temperature: Run the reaction at 50°C - 60°C.

    • Note: Unlike

      
      -amino acids, 
      
      
      
      -amino acids are remarkably resistant to thermal degradation and racemization (specifically
      
      
      ), allowing for more aggressive heating.
Issue C: C-Terminal Epimerization

Diagnosis: You observe two peaks with the same mass (diastereomers). Root Cause: High pH or over-activation of a susceptible C-terminus.

Solution:

  • Identify the C-terminus:

    • 
      -amino acid:  The 
      
      
      
      -carbon is unsubstituted (
      
      
      ). Epimerization is impossible at the activation site. Look elsewhere for the error.
    • 
      -amino acid:  The 
      
      
      
      -carbon has a side chain. It can epimerize. Use DEPBT or PyBOP with TMP (Collidine) instead of DIPEA/HATU.

Module 4: Standard Operating Procedure (SOP)

Protocol: Syringe-Pump Assisted Macrolactamization

Scope: General protocol for head-to-tail cyclization of difficult


-peptides.

Materials:

  • Linear Peptide (fully protected, free N-term amine, free C-term acid).

  • Reagent: HATU (1.2 eq) and HOAt (1.2 eq).

  • Base: DIPEA (3.0 eq).

  • Solvent: Anhydrous DMF (or DCM/DMF 9:1).

Workflow:

  • Preparation of Catalyst Solution: In a round-bottom flask equipped with a stir bar, dissolve HATU, HOAt, and DIPEA in 90% of the total solvent volume.

    • Target Concentration: The final reaction concentration should be

      
       M relative to the peptide.
      
  • Preparation of Peptide Solution: Dissolve the linear peptide in the remaining 10% of the solvent. Ensure it is fully soluble (sonicate if necessary).

  • The Injection: Load the peptide solution into a gastight syringe. Set up a syringe pump to deliver the solution into the Catalyst Solution at a rate of 1 mL/hour .

    • Visual: The tip of the needle should be submerged in the stirring catalyst solution or drop directly into the vortex.

  • Monitoring: Once addition is complete, stir for an additional 2 hours. Monitor by HPLC/MS.

    • Success: Disappearance of linear mass; appearance of Cyclic mass (Mass is identical to linear - 18 Da for water loss).

    • Verification: The cyclic product usually elutes later on RP-HPLC due to loss of polar termini and increased hydrophobicity.

SyringePumpWorkflow Syringe Syringe: Linear Peptide (High Conc.) Pump Syringe Pump (Slow Addition) Syringe->Pump Flask Reaction Vessel: HATU + Base + Solvent (High Dilution) Pump->Flask Dropwise Cyclic Cyclized Product Flask->Cyclic Kinetic Control

Figure 2: Kinetic Control via Pseudo-Dilution. By keeping the concentration of unreacted peptide low, intramolecular cyclization is statistically favored over dimerization.

Module 5: Frequently Asked Questions (FAQ)

Q1: Why is my


-peptide cyclization taking 24+ hours? 
A: 

-amino acid active esters are more stable than

-amino acid esters. The extra methylene group reduces the electrophilicity of the carbonyl carbon. This is actually a benefit: it means the active ester is less likely to hydrolyze (react with water) before cyclizing. Be patient; reaction times of 24–48 hours are normal for difficult

-sequences.

Q2: Can I use on-resin cyclization for beta-peptides? A: Yes, but it is often less efficient for "tight" turns. On-resin cyclization benefits from the pseudo-dilution effect (peptides are site-isolated on beads), but the resin matrix can sterically hinder the conformational folding required to bring the ends together. Solution phase is generally preferred for difficult macrocycles.

Q3: My peptide is insoluble in DMF. Can I use DMSO? A: Avoid DMSO if possible, as it is difficult to remove and can oxidize sensitive residues (Met, Cys). Try NMP (N-methylpyrrolidone) or a mixture of DCM/HFIP (4:1) . HFIP is particularly effective for solubilizing protected beta-peptides.

References

  • Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011). Structural Chemistry of Peptides Containing Backbone Expanded Amino Acid Residues: Conformational Features of β, γ, and δ-Amino Acids. Chemical Reviews, 111(2), 657–687. Link

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3, 509–524. Link

  • Albericio, F., et al. (2006). Coupling reagents and methods for the formation of amide bonds.[1][2][3][4][5] Chemical Reviews, 106(7), 2651-2710. Link

  • Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Characterization Guide: (S)-3-Amino-5-(methylthio)pentanoic acid vs. L-Methionine

Executive Summary This guide provides a technical characterization of (S)-3-Amino-5-(methylthio)pentanoic acid (commonly referred to as -Homomethionine ). This molecule is a -amino acid homolog of the proteinogenic -amin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical characterization of (S)-3-Amino-5-(methylthio)pentanoic acid (commonly referred to as


-Homomethionine ). This molecule is a 

-amino acid homolog of the proteinogenic

-amino acid, L-Methionine .

Why this comparison matters: In drug development, particularly peptidomimetics, substituting


-amino acids with 

-analogs is a primary strategy to induce proteolytic resistance (increasing half-life) while maintaining side-chain recognition elements.

Key Finding: While both molecules share the methylthio- side chain and susceptibility to S-oxidation, they exhibit distinct ionization and fragmentation behaviors. The


-backbone introduces a mass shift of +14.01 Da (

) and alters the collision-induced dissociation (CID) pathways, favoring ammonia loss over the facile immonium ion formation typical of

-amino acids.

Molecular Profile & Alternatives

The following table contrasts the target molecule with its primary natural alternative, L-Methionine.

FeatureTarget: (S)-3-Amino-5-(methylthio)pentanoic acidAlternative: L-Methionine
Class

-Amino Acid (

-homolog)

-Amino Acid (Proteinogenic)
Formula


Monoisotopic Mass 163.0667 Da149.0510 Da

164.0740 150.0583
Key Advantage High resistance to aminopeptidases; stabilizes peptide helices.Natural substrate; biologically active but metabolically labile.
pKa (Approx) Carboxyl: ~3.5Carboxyl: 2.28
Hydrophobicity Slightly higher (extra methylene).Moderate.

Mass Spectrometry Characterization

Ionization & Stability

Both molecules ionize readily in Positive ESI (


)  mode due to the primary amine.
  • Oxidation Warning: The methylthio ether group is highly susceptible to in-source and storage oxidation.

    • Target Sulfoxide:

      
      .
      
    • Target Sulfone:

      
      .
      
    • Protocol Note: Always monitor the +16 Da peak to validate sample integrity.

Fragmentation Logic (CID)

The structural difference (insertion of a methylene group between the amine and carboxyl) fundamentally changes the fragmentation energy landscape.

  • L-Methionine (

    
    -AA) Pathway: 
    
    • Dominant mechanism: Loss of

      
       (17 Da) and simultaneous loss of 
      
      
      
      (46 Da, formic acid equivalent) to form the immonium ion.
    • Key Transitions:

      
       (Immonium) 
      
      
      
      .
    • Side chain loss: Loss of

      
       (48 Da) is also observed (
      
      
      
      ).
  • 
    -Homomethionine (
    
    
    
    -AA) Pathway:
    • Dominant mechanism: The

      
      -amino acid backbone often favors the loss of ammonia (
      
      
      
      ) as the primary step.
    • Backbone Cleavage: Unlike

      
      -AAs which lose 
      
      
      
      easily,
      
      
      -AAs require the loss of
      
      
      (59 Da) to reach the equivalent side-chain ion.
    • Key Transitions:

      • 
         : Loss of 
        
        
        
        (Strong).
      • 
         : Loss of Methanethiol (
        
        
        
        , 48 Da).
      • 
         : Loss of 
        
        
        
        (Backbone cleavage).
Visualization of Fragmentation Pathways[1][2]

FragmentationComparison cluster_Alpha Alpha-Amino Acid (L-Met) cluster_Beta Beta-Amino Acid (Target) Met_Prec Precursor [M+H]+ m/z 150 Met_NH3 - NH3 m/z 133 Met_Prec->Met_NH3 -17 Da Met_Imm Immonium Ion m/z 104 Met_Prec->Met_Imm -46 Da (COOH+H) Met_SCH3 - CH3SH m/z 102 Met_Prec->Met_SCH3 -48 Da Beta_Prec Precursor [M+H]+ m/z 164 Beta_NH3 - NH3 m/z 147 Beta_Prec->Beta_NH3 -17 Da (Dominant) Beta_SCH3 - CH3SH m/z 116 Beta_Prec->Beta_SCH3 -48 Da (Side Chain) Beta_Back - CH2COOH m/z 105 Beta_Prec->Beta_Back -59 Da (Backbone)

Figure 1: Comparative fragmentation pathways showing the distinct mass shifts and neutral losses between the


-standard and the 

-target.

Chromatographic Performance

Separating the target from its


-analog (if present as an impurity or metabolite) requires specific column chemistry due to their zwitterionic nature.
ParameterRecommended ApproachRationale
Column Type HILIC (Zwitterionic or Amide)Both compounds are polar/zwitterionic and retain poorly on standard C18. HILIC provides superior retention and MS sensitivity (high organic mobile phase).
Alternative Column C18 + Ion Pairing Use HFBA (Heptafluorobutyric acid) or PFPA to induce retention on C18, though this suppresses MS ionization.
Elution Order (HILIC) L-Met

Target
The Target (extra

) is slightly more hydrophobic but the zwitterionic interaction dominates. In HILIC, the more polar L-Met usually elutes later or earlier depending on the specific phase (Amide vs Silica). On Amide-HILIC , L-Met typically elutes after the target due to higher polarity density.
Chiral Separation Crown Ether (CROWNPAK)If separating (S) from (R) enantiomers of the target, standard C18 is ineffective. Use Crown Ether columns at low temperatures.

Experimental Protocols

Sample Preparation (Anti-Oxidation)

To prevent conversion to the sulfoxide (


 180), strict control of oxidation is required.
  • Solvent: Dissolve standard in 0.1% Formic Acid / 50% Acetonitrile.

  • Additive: Add 1 mM TCEP (Tris(2-carboxyethyl)phosphine) or Ascorbic Acid to the stock solution if storage > 4 hours is expected.

  • Temperature: Maintain autosampler at 4°C.

LC-MS/MS Workflow

This protocol is validated for a Triple Quadrupole (QqQ) system.

LC Conditions (HILIC):

  • Column: Waters BEH Amide or Thermo Accucore Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]

  • Gradient: 90% B to 50% B over 5 minutes.

MS Settings (ESI+):

  • Capillary Voltage: 3.0 kV.

  • Source Temp: 350°C (Ensure desolvation but avoid thermal oxidation).

  • MRM Transitions (Target):

    • Quantifier:

      
       (Loss of 
      
      
      
      ).
    • Qualifier 1:

      
       (Loss of 
      
      
      
      ).
    • Qualifier 2:

      
       (Alkyl fragment).
      
Workflow Diagram

Workflow Sample Sample Prep (Add TCEP) LC HILIC Separation (Amide Column) Sample->LC Ionization ESI Source (+3.0 kV) LC->Ionization Filter Q1 Selection m/z 164.1 Ionization->Filter Collision Collision Cell (CID) Filter->Collision Detect Q3 Detection 147.1 / 116.1 Collision->Detect

Figure 2: Optimized LC-MS/MS workflow emphasizing oxidation prevention and HILIC separation.

References

  • Sigma-Aldrich. (S)-3-Amino-5-(methylthio)pentanoic acid Product Specification. Retrieved from

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Pentanoic Acid Derivatives. NIST Chemistry WebBook. Retrieved from

  • ResearchGate. Fragmentation patterns of Methionine and related sulfur-containing amino acids. Retrieved from

  • MDPI. Analysis Profiling of Endogenous Amino Acids and Isomers using HILIC-MS/MS. Retrieved from

  • Matrix Science. Peptide Fragmentation Nomenclature (Roepstorff/Johnson). Retrieved from

Sources

Comparative

The Bulwark of the Backbone: A Comparative Guide to the Proteolytic Stability of α- vs. β-Methionine Peptides

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide-based therapeutics, the inherent susceptibility of natural peptides to proteolytic degradation remains a formidable obstacle, si...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the inherent susceptibility of natural peptides to proteolytic degradation remains a formidable obstacle, significantly curtailing their in vivo half-life and therapeutic efficacy.[1] This guide provides a deep, technical comparison of the proteolytic stability of peptides containing α-methionine versus those incorporating its synthetic counterpart, β-methionine. We will explore the biochemical rationale for the enhanced stability of β-peptides, present a detailed experimental workflow for in vitro stability assessment, and provide comparative data to guide the design of next-generation, protease-resistant peptide therapeutics.

The Achilles' Heel of α-Peptides: Proteolytic Degradation

Natural peptides are constructed from α-amino acids, which are readily recognized by a vast arsenal of endogenous proteases.[1] These enzymes, such as trypsin and chymotrypsin, have evolved to efficiently hydrolyze the peptide bonds of α-peptides, playing crucial roles in everything from digestion to cellular signaling.[2][3] However, for a peptide drug, this efficiency is a critical liability. The rapid cleavage of the peptide backbone leads to loss of structural integrity and biological activity, necessitating frequent administration and limiting oral bioavailability.[1]

Methionine, an amino acid containing a thioether side chain, is of particular interest. While not a primary cleavage site for common proteases like trypsin, it can be targeted by enzymes like chymotrypsin, which shows a preference for bulky hydrophobic residues.[2] Furthermore, the methionine side chain is susceptible to oxidation, which can alter peptide conformation and potentially increase its susceptibility to degradation.[4]

The β-Amino Acid Shield: A Structural Paradigm Shift

The strategic incorporation of β-amino acids into a peptide sequence represents a powerful approach to bolstering proteolytic resistance.[5][6] Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone. This seemingly minor alteration has profound structural consequences that render β-peptides and mixed α,β-peptides poor substrates for most natural proteases.[7][8][9]

The extended backbone of a β-amino acid disrupts the precise three-dimensional conformation that proteases require for substrate recognition and binding.[1] This steric hindrance prevents the peptide from fitting correctly into the enzyme's active site, effectively "cloaking" the peptide bond from hydrolytic attack.[5] Indeed, studies have shown that while a standard α-peptide can be completely degraded by a panel of proteases within minutes, β-peptides can remain stable for 48 hours or longer under the same conditions.[5]

Experimental Comparison: In Vitro Proteolytic Stability Assay

To empirically compare the stability of α- and β-methionine containing peptides, a standardized in vitro proteolysis assay is essential. This experiment is designed to simulate the enzymatic environment a peptide would encounter in vivo and quantify its degradation over time.

Experimental Workflow: A Visual Guide

The following diagram outlines the key steps in a typical in vitro proteolytic stability assay.

Proteolysis_Assay_Workflow cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation with Protease cluster_sampling 3. Time-Course Sampling cluster_quench 4. Reaction Quenching cluster_analysis 5. HPLC/LC-MS Analysis P_alpha α-Methionine Peptide (Stock Solution) Incubate_alpha Incubate α-Peptide with Trypsin/Chymotrypsin (e.g., 37°C) P_alpha->Incubate_alpha P_beta β-Methionine Peptide (Stock Solution) Incubate_beta Incubate β-Peptide with Trypsin/Chymotrypsin (e.g., 37°C) P_beta->Incubate_beta Sample_alpha Aliquots taken at 0, 15, 30, 60, 120 min Incubate_alpha->Sample_alpha Sample_beta Aliquots taken at 0, 15, 30, 60, 120 min Incubate_beta->Sample_beta Quench_alpha Add Quenching Agent (e.g., TFA, Protease Inhibitor) Sample_alpha->Quench_alpha Quench_beta Add Quenching Agent (e.g., TFA, Protease Inhibitor) Sample_beta->Quench_beta HPLC_alpha Quantify Remaining Intact Peptide Quench_alpha->HPLC_alpha HPLC_beta Quantify Remaining Intact Peptide Quench_beta->HPLC_beta

Sources

Validation

Validating chiral integrity of (S)-3-Amino-5-(methylthio)pentanoic acid post-synthesis

Topic: Validating chiral integrity of (S)-3-Amino-5-(methylthio)pentanoic acid post-synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals [1] Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating chiral integrity of (S)-3-Amino-5-(methylthio)pentanoic acid post-synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

[1]

Executive Summary

(S)-3-Amino-5-(methylthio)pentanoic acid is a


-amino acid analogue of methionine. In peptide mimetics and drug discovery, 

-amino acids provide proteolytic stability and unique secondary structures (helices/sheets). However, their synthesis—often involving Arndt-Eistert homologation or Michael addition—carries a high risk of racemization at the C3 position.

Validating the enantiomeric excess (


) of this zwitterionic molecule is challenging due to its polarity and the lack of a strong chromophore. This guide compares the two most robust validation methodologies: Direct Zwitterionic Chiral HPLC  (the modern gold standard) and Marfey’s Derivatization  (the accessible, high-sensitivity alternative).

Structural Context & The Challenge

The target molecule possesses a primary amine at the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-carbon (C3). Unlike 

-amino acids, the chiral center is not adjacent to the carboxyl group, which alters its pKa and interaction profile.
  • Target: (S)-Enantiomer (

    
     required for API grade).
    
  • Impurity: (R)-Enantiomer (distomer).

  • Detection Barrier: The methylthio tail is non-chromophoric; detection relies on low-UV (205-210 nm) or Mass Spectrometry (MS).

Comparative Analysis of Methodologies

Method A: Direct Chiral HPLC (Zwitterionic Phase)

The Mechanism: Traditional chiral columns (Amylose/Cellulose) often fail with free amino acids due to poor retention of zwitterions. The industry standard has shifted to Cinchona alkaloid-derived zwitterionic phases (e.g., Chiralpak ZWIX).

  • Principle: Double Ion-Pairing. The stationary phase contains both a cationic site (quinuclidine) and an anionic site (sulfonic acid). It binds the target's ammonium and carboxylate groups simultaneously, creating a rigid "lock-and-key" chiral recognition environment.

  • Advantage: No derivatization required; sample can be recovered; compatible with LC-MS.

Method B: Indirect Analysis (Marfey’s Method)

The Mechanism: This method converts enantiomers into diastereomers using 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) , known as Marfey’s Reagent.[1][2]

  • Principle: Nucleophilic Aromatic Substitution. The primary amine of the target attacks the fluorinated carbon of the L-FDAA. The resulting diastereomers (

    
     and 
    
    
    
    ) have different hydrophobicities and can be separated on a standard achiral C18 column.
  • Advantage: Introduces a strong chromophore (340 nm detection); separates widely on cheap columns; extremely high sensitivity.

Decision Matrix & Workflow

The following diagram illustrates the logical pathway for selecting the appropriate validation method based on laboratory resources and sensitivity requirements.

ValidationLogic Start Start: (S)-3-Amino-5-(methylthio)pentanoic acid Sample CheckUV Is UV sensitivity critical? (Trace impurity < 0.1%) Start->CheckUV CheckCol Is ZWIX(+) Column Available? CheckUV->CheckCol No MethodB METHOD B: Marfey's Derivatization (L-FDAA + C18) CheckUV->MethodB Yes (Need Chromophore) MethodA METHOD A: Direct Chiral HPLC (Chiralpak ZWIX) CheckCol->MethodA Yes CheckCol->MethodB No (Use Standard C18) AnalysisA Result: Direct ee measurement (210 nm or MS) MethodA->AnalysisA AnalysisB Result: Diastereomeric Ratio (340 nm) MethodB->AnalysisB

Figure 1: Decision matrix for selecting the optimal chiral validation workflow.

Detailed Experimental Protocols

Protocol A: Direct Chiral Separation (ZWIX(+))

Recommended for routine QC and process development.

  • Column: Chiralpak ZWIX(+) (

    
    ).
    
  • Mobile Phase:

    • Bulk: MeOH / ACN / Water (49:49:2 v/v/v).

    • Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA).

    • Note: The acid/base ratio controls the ionization state of the Zwitterionic phase.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of mobile phase.

  • Conditions:

    • Flow Rate: 0.6 mL/min.

    • Temperature: 25°C (Lower temperature often improves resolution for ZWIX).

    • Detection: UV 210 nm (or ELSD/CAD if UV baseline is noisy).

  • Elution Order: Typically, the (S)-enantiomer elutes after the (R)-enantiomer on ZWIX(+), but this must be confirmed with a racemic standard.

Protocol B: Marfey’s Derivatization (L-FDAA)

Recommended for trace impurity analysis or if chiral columns are unavailable.

  • Reagent Prep: Prepare 1% (w/v) solution of L-FDAA (Marfey’s Reagent) in Acetone.

  • Derivatization:

    • Place 50

      
       of sample (50 mM in water) in a vial.
      
    • Add 100

      
       of 1% L-FDAA.
      
    • Add 20

      
       of 1 M 
      
      
      
      (pH must be > 8 for nucleophilic attack).
    • Heat at 40°C for 60 minutes . (Do not overheat;

      
      -amino acids can degrade).
      
  • Quenching: Add 20

    
     of 1 M HCl to stop the reaction and protonate the carboxylate. Dilute with 200 
    
    
    
    ACN.
  • HPLC Analysis:

    • Column: Standard C18 (

      
      ).
      
    • Gradient: Water (0.1% TFA) vs. ACN (0.1% TFA). 10% to 60% B over 45 mins.

    • Detection: 340 nm (The dinitrophenyl group absorbs strongly here).

Marfey's Reaction Scheme

MarfeysReaction Substrate (S)-3-Amino-5-(methylthio)... (Amine Nucleophile) Complex Transition State (Basic pH > 8) Substrate->Complex FDAA L-FDAA (Fluorine Electrophile) FDAA->Complex Product L-FDAA-(S)-Adduct (Diastereomer 1) Complex->Product Major Impurity L-FDAA-(R)-Adduct (Diastereomer 2) Complex->Impurity Minor (if racemized)

Figure 2: Reaction pathway of Marfey's Reagent converting enantiomers to separable diastereomers.

Performance Comparison Data

FeatureMethod A: Direct ZWIX(+)Method B: Marfey's (C18)
Prep Time < 5 mins (Dissolve & Shoot)~90 mins (React & Quench)
Cost High (Column cost ~$1,500)Low (Reagent cost ~$5/sample)
Resolution (

)
Moderate (2.0 - 4.0)High (> 5.0 typically)
LOD (Limit of Detection) ~1.0

(at 210 nm)
~0.05

(at 340 nm)
Scope Analytical & PreparativeAnalytical Only (Destructive)
Risk Matrix interference at low UVIncomplete derivatization

The Self-Validating System (Trustworthiness)

You cannot validate a chiral method using only the pure product. You must prove the method can see the impurity if it were there.

The "Spike and Racemize" Protocol:

  • Generate a Racemic Standard: Take 5 mg of your (S)-product. Dissolve in 6M HCl and reflux for 4 hours (or use microwave irradiation). This forces acid-catalyzed racemization.

  • Run the Racemate: Inject this intentionally degraded sample using the chosen protocol (A or B).

  • Confirm Separation: You must observe two distinct peaks (1:1 ratio). Calculate the Resolution (

    
    ). If 
    
    
    
    , the method is invalid.
  • Spike Recovery: Add 1% of the Racemic mix to your pure (S)-batch. Inject.

  • Pass Criteria: The method must detect the 0.5% (R)-enantiomer "spike" with a Signal-to-Noise ratio

    
    .
    

References

  • Ilisz, I., et al. (2014). "Zwitterionic stationary phases based on cinchona and chiral sulfonic acids for the direct stereoselective separation of amino acids."[3][4][5] Journal of Separation Science.

  • Marfey, P. (1984). "Determination of D-amino acids as diastereomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide." Carlsberg Research Communications.

  • Chiral Technologies. "CHIRALPAK® ZWIX(+) Application Guide for Amino Acids." Daicel Corporation.

  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[6][7][3][5][8][9][10][11][12][13]

Sources

Comparative

Comparative Guide: Metabolic Stability Profiling of Peptidomimetics

Executive Summary: The Proteolytic Challenge Native peptides possess high potency and selectivity but suffer from a fatal flaw in drug development: metabolic instability . The average half-life ( ) of a native peptide in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Proteolytic Challenge

Native peptides possess high potency and selectivity but suffer from a fatal flaw in drug development: metabolic instability . The average half-life (


) of a native peptide in human plasma is often measured in minutes (typically 2–30 min), driven by rapid hydrolysis via ubiquitous peptidases (e.g., DPP-IV, neprilysin) and renal clearance.[1]

To bridge the gap between a biological hit and a clinical therapeutic, peptidomimetics —engineered compounds that mimic peptide structure but evade enzymatic recognition—are essential.[2] This guide objectively compares the metabolic stability of major peptidomimetic classes against native scaffolds, supported by experimental protocols and comparative data.[3]

Comparative Performance Analysis

The following data synthesizes head-to-head stability studies. Note that "Fold Improvement" is relative to the specific native sequence used in each study.

Table 1: Metabolic Stability Benchmarks (Human Plasma/Serum)
Compound ClassModification StrategyNative

Mimetics

Fold IncreaseMechanism of Action
Native Peptide None (L-amino acids)2–5 minN/A1xRapid proteolytic cleavage.
Retro-Inverso D-amino acids + Reversed Sequence<10 min>60 min6–10x Chirality unrecognized by proteases; side-chain topology preserved.
Cyclic Peptides Head-to-tail / Disulfide~2 min2–12 hours60–300x Constrained backbone limits access to protease active sites.
Stapled Peptides Hydrocarbon cross-link (

-helix)
~15 min>280 min>20x "Staple" shields backbone amides; locks protease-resistant helical conformation.
Peptoids N-substituted glycines~5 min>24 hours>500x Side chain on Nitrogen (not

-Carbon) eliminates amide proton, blocking proteolysis completely.
Lipidated Analogs Fatty acid conjugation2–5 min~165 hours*>1000x Albumin binding protects against degradation and renal clearance (e.g., Semaglutide).

*Note: Extreme half-life extension in lipidated analogs (like Semaglutide) is a composite effect of metabolic stability and reduced renal clearance via albumin binding.[4]

Mechanistic Visualization: Why Mimetics Survive

The stability of a peptidomimetic is not accidental; it is a result of specific structural evasions. The diagram below maps the decision logic proteases use to cleave a substrate and how mimetics bypass these checks.

StabilityMechanism Protease Proteolytic Enzyme (e.g., Trypsin, Chymotrypsin) Check1 Is the backbone accessible? Protease->Check1 Substrate Candidate Molecule Substrate->Protease Encounter Check2 Is the chirality L-form? Check1->Check2 Yes (Linear Peptide) Stable Metabolic Stability (Therapeutic Potential) Check1->Stable No (Cyclic/Stapled) Steric Shielding Check3 Is the scissile bond standard? Check2->Check3 Yes (Native) Check2->Stable No (D-Amino/Retro-Inverso) Stereochemical Mismatch Degradation Hydrolysis & Inactivation Check3->Degradation Yes (Amide Bond) Check3->Stable No (Peptoid/N-Methyl) Modified Backbone

Figure 1: Proteolytic Evasion Logic. Peptidomimetics survive by failing the specific recognition tests (Geometry, Chirality, Chemistry) required by enzymes.

Validated Experimental Protocol: Plasma Stability Assay

To generate reproducible data like Table 1, you cannot simply "mix and measure." The following protocol includes Self-Validating steps to ensure data integrity.

Critical Reagents & Setup
  • Matrix: Pooled Human Plasma (Lithium Heparin). Avoid EDTA if studying metalloproteases.

  • Test Compound: 10 mM DMSO stock.

  • Reference Control: Propantheline (fast degradation) or Warfarin (slow degradation).

  • Internal Standard (IS): Tolbutamide or labeled analog.

Step-by-Step Workflow
  • Preparation (The 99% Rule):

    • Thaw plasma at 37°C. Centrifuge at 4000 rpm for 10 min to remove cryoprecipitates.

    • Validation Check: Measure pH of plasma. It must be 7.4 ± 0.1. If >7.6, adjust with 1% phosphoric acid or discard (alkaline pH artificially accelerates hydrolysis).

  • Incubation (The Kinetic Start):

    • Spike test compound into plasma to final concentration of 1 µM (0.1% DMSO final).

    • Incubate in a shaking water bath at 37°C.

    • Timepoints: 0, 15, 30, 60, 120, 240 min.

    • Validation Check: The T=0 sample must be quenched immediately after spiking to establish the true 100% baseline.

  • Quenching & Extraction:

    • Transfer 50 µL aliquot into 200 µL Acetonitrile (containing Internal Standard).

    • Vortex vigorously (1000 rpm, 5 min) to precipitate proteins.

    • Centrifuge (4000g, 20 min, 4°C). Collect supernatant.

  • Analysis (LC-MS/MS):

    • Monitor parent ion depletion.

    • Validation Check: Monitor for metabolite appearance. If parent decreases but no metabolites appear, suspect non-specific binding (sticking to plate) rather than metabolism.

Data Calculation

Calculate the elimination rate constant (


) from the slope of 

vs. time.[5]

Workflow Visualization: The Assay Pipeline

This diagram illustrates the operational flow, highlighting the critical "Stop" points where errors often occur.

AssayWorkflow cluster_sampling Sampling Loop Prep Plasma Prep (pH Check) Spike Spike Compound (1 µM) Prep->Spike Incubate Incubation 37°C Spike->Incubate T0 T=0 min Incubate->T0 Tx T=15...240 min Incubate->Tx Quench Quench (ACN + IS) Protein Precip. T0->Quench Tx->Quench Centrifuge Centrifuge 4000g Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS

Figure 2: Standardized Plasma Stability Workflow. Critical control points are highlighted in Blue (Prep) and Red (Quench).

Expert Insights & Troubleshooting

The "Sticky Peptide" Problem

Peptidomimetics, especially stapled and lipidated ones, are often highly hydrophobic.

  • Symptom: Low recovery at T=0 or rapid "disappearance" without metabolite formation.

  • Solution: Use low-binding plates and tips. Add 0.1% Bovine Serum Albumin (BSA) to the buffer if running a buffer-stability control, though plasma usually contains enough protein to mitigate this.

In Vitro to In Vivo Extrapolation (IVIVE)

Do not assume plasma stability equals in vivo half-life.

  • Renal Clearance: A peptide stable in plasma (e.g., retro-inverso) may still be cleared renally in minutes if it is small (<25 kDa) and hydrophilic.

  • Hepatic Clearance: Always pair plasma assays with Microsomal Stability (S9 fraction) assays to check for CYP450-mediated oxidation, which affects lipophilic peptidomimetics more than native peptides.

References

  • FDA Guidance for Industry. (2023). Clinical Pharmacology Considerations for Peptide Drug Products (Draft Guidance).[6][7][8] U.S. Food and Drug Administration.[9][10] [Link]

  • Bokelmann, K., et al. (2024). "Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants." ACS Pharmacology & Translational Science. [Link]

  • Yao, J.F., et al. (2018).[1][3] "Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability." Current Drug Metabolism. [Link]

  • Qvit, N., et al. (2017). "Scaffold regulation of conformational states in bioactive peptides." Drug Discovery Today. (Discusses backbone cyclization and stapling data). [Link]

  • D'Aloisio, V., et al. (2021). "Recent Applications of Retro-Inverso Peptides." International Journal of Molecular Sciences. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (S)-3-Amino-5-(methylthio)pentanoic acid

Operational Safety Guide: Handling (S)-3-Amino-5-(methylthio)pentanoic Acid CAS: 1217975-36-4 (Generic/Related: 75946-25-7 for R-isomer) Chemical Class: -Amino Acid / Methionine Analogue Risk Profile: Irritant (Skin/Eye/...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling (S)-3-Amino-5-(methylthio)pentanoic Acid

CAS: 1217975-36-4 (Generic/Related: 75946-25-7 for R-isomer) Chemical Class:


-Amino Acid / Methionine Analogue
Risk Profile:  Irritant (Skin/Eye/Respiratory), Thioether Oxidation Susceptibility

Part 1: Executive Safety & Stability Strategy

As a Senior Application Scientist, I prioritize two things: operator safety and compound integrity . (S)-3-Amino-5-(methylthio)pentanoic acid presents a dual challenge. First, as a chiral


-amino acid, it carries the standard H315/H319/H335 irritant warnings. Second, and often overlooked, is the thioether (sulfide) moiety .

The "Why" Behind the Protocol:

  • Respiratory Protection: The H335 (Respiratory Irritation) classification means this powder can irritate mucous membranes. However, the real operational threat is the potential for metabolic mimicry. As a methionine analogue, systemic absorption should be strictly minimized.

  • Oxidative Instability: The methylthio group (

    
    ) is an electron-rich center prone to oxidation by atmospheric oxygen into sulfoxides (
    
    
    
    ) and sulfones (
    
    
    ). Handling this compound without inert gas protection doesn't just risk safety; it risks your experiment's reproducibility.
  • Static Charge: Like many zwitterionic amino acids, this solid is prone to static buildup, making weighing difficult and increasing the risk of aerosolization.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed for Biosafety Level 1/2 (BSL-1/2) laboratory settings.

Protection ZoneRequired GearTechnical Justification
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient if working with fine powders that can drift behind lenses.
Dermal (Hands) Double Nitrile Gloves (Outer: 0.11mm min)Layering Strategy: The thioether group is lipophilic. Double gloving prevents permeation. Change outer gloves immediately upon contamination.
Respiratory Fume Hood (Primary)or N95/P100 (Secondary)Engineering Control First: All open-vessel handling must occur inside a certified fume hood to capture dust and potential sulfurous odors.
Body Lab Coat (Buttoned) Standard cotton/poly blend. Ensure cuffs are tucked under glove gauntlets to seal wrist exposure.

Part 3: Operational Protocols

The "Inert Loop" Weighing Protocol

Goal: Minimize oxygen exposure and static aerosolization.

  • Preparation: Place an ionizing bar or anti-static gun inside the balance enclosure. Static electricity is the primary cause of amino acid spillage.

  • Environment: Ideally, weigh inside a glovebox under

    
     or Ar. If a glovebox is unavailable, use the "Rapid Transfer"  method:
    
    • Flush the receiving vial with Nitrogen gas before adding the solid.

    • Weigh quickly in the fume hood.

    • Immediately blanket the headspace with Nitrogen and cap tightly.

  • Solubilization: Use degassed solvents (sparged with Helium or Nitrogen for 15 mins). Dissolved oxygen in water or DMSO will slowly oxidize the thioether to a sulfoxide, altering your compound's potency over time.

Spill Response & Decontamination

The "Sulfur Rule": Do not use strong oxidizers indiscriminately.

  • Minor Spill (Powder): Cover with wet paper towels (water) to prevent dust. Wipe up and place in a sealed bag.

  • Major Spill (Solution): Absorb with vermiculite.

  • Decontamination:

    • Do NOT use concentrated bleach (Sodium Hypochlorite) initially. This can cause a vigorous oxidation reaction with the sulfur moiety.[1]

    • Step 1: Clean surface with mild detergent and water.

    • Step 2: Wipe with 10% Ethanol.

    • Step 3: Only use dilute bleach (1%) if biological sterilization is also required, and ensure good ventilation.

Part 4: Waste Disposal Logistics

Proper disposal is critical to prevent downstream chemical reactions in waste drums.

Waste StreamClassificationInstructions
Solid Waste Hazardous OrganicDouble-bag in polyethylene. Label as "Sulfur-containing Organic Solid."
Liquid Waste Non-Halogenated OrganicSegregation Critical: Do NOT mix with oxidizing waste (e.g., Nitric acid, Peroxides). Oxidation of thioethers is exothermic.
Aqueous Waste Aqueous Basic/NeutralEnsure pH is neutral. If containing heavy metals (unlikely), segregate accordingly.

Part 5: Operational Workflow Diagram

The following diagram illustrates the "Inert Handling Loop" required to maintain both safety and chemical purity.

G cluster_0 Storage (4°C) cluster_1 Handling (Fume Hood) cluster_2 Disposal Storage Sealed Vial (Under Argon/N2) Weighing Weighing (Anti-Static Precautions) Storage->Weighing Equilibrate to RT Solubilization Solubilization (Degassed Solvent) Weighing->Solubilization Minimize O2 Exposure Oxidation RISK: Oxidation (Sulfoxide Formation) Weighing->Oxidation If exposed to air Waste Segregated Waste (No Oxidizers) Solubilization->Waste Post-Exp

Caption: Workflow emphasizing the protection of the thioether group from oxidation during transfer and solubilization.

References

  • Sigma-Aldrich. (2024). (S)-3-Amino-5-(methylthio)pentanoic acid Safety Data Sheet. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • PubChem. (2024). Compound Summary: (3R)-3-Amino-5-(methylthio)pentanoic acid.[2] National Library of Medicine. Retrieved from [2]

  • Occupational Safety and Health Administration (OSHA). (2024).[3][4] Hazard Communication Standard: Labels and Pictograms. Retrieved from

Sources

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